EST64454 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZGDOPAALDWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EST64454 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Experimental Evaluation of EST64454 Hydrochloride, a Selective Sigma-1 Receptor Antagonist for Pain Management.
Introduction
This compound is a potent and selective sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the treatment of pain.[1] Developed by ESTEVE Pharmaceuticals, this pyrazole (B372694) derivative, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, demonstrates a promising pharmacological profile.[1] Its high aqueous solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) class I compound, suggesting excellent oral absorption.[1] Preclinical studies have highlighted its antinociceptive properties in various pain models, positioning it as a novel therapeutic agent with a distinct mechanism of action from current analgesics.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride | [1] |
| Molecular Formula | C18H23ClF2N4O2 | MedChemExpress |
| Molecular Weight | 400.85 g/mol | MedChemExpress |
| Ki for Sigma-1 Receptor | 22 nM | MedChemExpress |
| BCS Class | I | [1] |
| Aqueous Solubility | High | [1] |
| Cell Permeability | High | [1] |
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that EST64454 is orally bioavailable and exhibits high metabolic stability.[1]
| Species | Dose (p.o.) | Cmax | t1/2 | AUC0-∞ | Vss | F% | Reference |
| Male Wistar Rats | 10 mg/kg | 771 ng/mL | 3.4 hours | 1431 ng·h/mL | 4.4 L/kg | 69% | MedChemExpress |
| Male CD1 Mice | 10 mg/kg | 1178 ng/mL | <1 hour | 2645 ng·h/mL | 1.2 L/kg | 60% | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by selectively antagonizing the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including those involved in pain perception and sensitization.
In a pathological state, such as neuropathic pain, the sigma-1 receptor can be upregulated and activated, leading to an amplification of nociceptive signals. By binding to and inhibiting the sigma-1 receptor, EST64454 is thought to dampen this hyperexcitability. This antagonism can interfere with the function of various ion channels and receptors, including NMDA receptors, which are crucial for central sensitization in chronic pain states.[2][3]
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of EST64454 for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or a cell line expressing the sigma-1 receptor)
-
[3H]-(+)-pentazocine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, [3H]-(+)-pentazocine at a concentration near its Kd, and either buffer, EST64454, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for EST64454 by non-linear regression analysis of the competition binding data.
Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of EST64454.[5][6][7][8][9]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral permeability (A-B), add EST64454 to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral to apical permeability (B-A), add EST64454 to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of EST64454 using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
In Vivo Pain Models
Capsaicin-Induced Pain Model:
This model evaluates the efficacy of EST64454 in a model of acute inflammatory pain.[10][11][12]
Animals:
-
Male CD1 mice
Procedure:
-
Administer this compound or vehicle orally at a predetermined time before the capsaicin (B1668287) challenge.
-
Inject a low concentration of capsaicin (e.g., 1 µg in 20 µL of saline) into the plantar surface of the hind paw.
-
Immediately after injection, place the animal in an observation chamber and record the cumulative time spent licking or biting the injected paw for a defined period (e.g., 5 minutes).
-
A reduction in the licking/biting time in the EST64454-treated group compared to the vehicle group indicates an antinociceptive effect.
Partial Sciatic Nerve Ligation (pSNL) Model:
This model assesses the efficacy of EST64454 in a model of neuropathic pain.[13][14][15]
Animals:
-
Male CD1 mice
Procedure:
-
Anesthetize the mice and expose the sciatic nerve in one hind limb.
-
Tightly ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve with a fine suture.[16]
-
Close the incision and allow the animals to recover.
-
After a post-operative period to allow for the development of neuropathic pain (typically 7-14 days), assess mechanical allodynia using von Frey filaments.
-
Administer this compound or vehicle and measure the paw withdrawal threshold at various time points post-dosing.
-
An increase in the paw withdrawal threshold in the EST64454-treated group compared to the vehicle group indicates an anti-allodynic effect.
Experimental Workflow
Conclusion
This compound is a promising clinical candidate for pain management with a well-defined mechanism of action targeting the sigma-1 receptor. Its favorable physicochemical and pharmacokinetic properties, combined with demonstrated efficacy in preclinical pain models, underscore its potential as a novel analgesic. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of EST64454 and other sigma-1 receptor antagonists. Further clinical evaluation is warranted to establish its safety and efficacy in human populations.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 14. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 15. 2.2. Pain models [bio-protocol.org]
- 16. jneurosci.org [jneurosci.org]
EST64454 hydrochloride sigma-1 receptor binding affinity
An In-Depth Technical Guide on the Sigma-1 Receptor Binding Affinity of EST64454 Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of this compound to the sigma-1 receptor (σ1R). EST64454 is a selective and orally active sigma-1 receptor antagonist that has been identified as a clinical candidate for pain management.[1][2] This document details its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of EST64454 for the sigma-1 receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, where a lower Ki value indicates a higher affinity.
| Compound | Target | Binding Affinity (Ki) |
| EST64454 | Sigma-1 Receptor (σ1R) | 22 nM[2][3][4] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity (Ki) for EST64454 at the sigma-1 receptor is typically performed using a competitive inhibition radioligand binding assay.[5][6] This method measures the ability of the unlabeled compound (EST64454) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of EST64454 for the sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[5][6]
-
Receptor Source: Membrane preparations from tissues with high sigma-1 receptor expression, such as guinea pig liver, or cells expressing the recombinant human sigma-1 receptor.[5]
-
Assay Buffer: Tris-HCl buffer
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.[7]
-
Scintillation Cocktail and Scintillation Counter
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., guinea pig liver) in an appropriate buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand ([³H]-(+)-pentazocine), typically near its dissociation constant (Kd).
-
Add increasing concentrations of the unlabeled test compound, EST64454.
-
To a separate set of tubes, add the radioligand and a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.[7]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[7]
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of EST64454.
-
Determine the IC50 value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[8][9] It modulates a variety of signaling pathways, primarily through its interaction with other proteins, including ion channels.[9]
Caption: Sigma-1 receptor signaling pathway and the antagonistic action of EST64454.
Experimental Workflow for Ki Determination
The following diagram outlines the logical steps of the competitive radioligand binding assay used to determine the binding affinity of EST64454.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis of EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
EST64454 hydrochloride, a potent and highly soluble σ1 receptor antagonist, has emerged as a promising clinical candidate for pain management. This technical guide provides a comprehensive overview of its five-step synthesis pathway, adapted from the supplementary information of the pivotal study by Diaz et al.[1][2][3]. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic route are presented to facilitate its replication and further investigation by the scientific community.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a robust five-step sequence, commencing with the formation of a pyrazole (B372694) ring, followed by functional group manipulations and coupling reactions to introduce the piperazine (B1678402) moiety. The final step involves the formation of the hydrochloride salt to enhance the compound's solubility and suitability for pharmaceutical applications.
Caption: Five-step synthesis pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, including reaction yields and the molar equivalents of reactants.
Table 1: Reaction Yields
| Step | Product | Yield (%) |
| 1 | 1-(3,4-Difluorophenyl)-1H-pyrazole | 85 |
| 2 | (1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol | 75 |
| 3 | 3-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole | 92 |
| 4 | 1-(4-(2-((1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone | 68 |
| 5 | This compound | 95 |
Table 2: Molar Equivalents of Key Reagents
| Step | Starting Material | Reagent | Molar Equivalent |
| 1 | 1-(3,4-Difluorophenyl)ethan-1-one | N,N-Dimethyl-1,1-dimethoxyethan-1-amine | 1.2 |
| (E)-3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one | Hydrazine hydrate | 1.1 | |
| 2 | 1-(3,4-Difluorophenyl)-1H-pyrazole | Paraformaldehyde | 1.5 |
| 3 | (1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol | Thionyl chloride | 1.2 |
| 4 | 3-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole | tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | 1.1 |
| Intermediate | 4 M HCl in Dioxane | Excess | |
| 5 | 1-(4-(...))ethanone | Acetyl chloride | 1.1 |
| Free Base | 4 M HCl in Dioxane | 1.1 |
Detailed Experimental Protocols
The following protocols are detailed descriptions of the experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazole
-
Part A: (E)-3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one Synthesis: A solution of 1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) in N,N-dimethylformamide dimethyl acetal (B89532) (1.2 eq) is heated at reflux for 16 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.
-
Part B: Pyrazole Formation: To a solution of the crude (E)-3-(dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added. The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) affords 1-(3,4-difluorophenyl)-1H-pyrazole as a white solid (85% yield).
Step 2: Synthesis of (1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol
To a solution of 1-(3,4-difluorophenyl)-1H-pyrazole (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), paraformaldehyde (1.5 eq) is added. The reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methanol as a colorless oil (75% yield).
Step 3: Synthesis of 3-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole
To a solution of (1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-(chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole as a yellow oil, which is used in the subsequent step without further purification (92% yield).
Step 4: Synthesis of 1-(4-(2-((1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone
-
Part A: Piperazine Coupling: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 3-(chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Part B: Boc Deprotection: The purified product from the previous step is dissolved in DCM, and 4 M HCl in dioxane (excess) is added. The mixture is stirred at room temperature for 3 hours. The solvent is evaporated to dryness to yield the crude piperazine intermediate.
-
Part C: Acetylation: The crude piperazine intermediate is dissolved in DCM and triethylamine (B128534) (2.5 eq) is added at 0 °C, followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction is stirred at room temperature for 2 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (silica gel, DCM/methanol gradient) provides the title compound as a pale yellow solid (68% yield over 3 steps).
Step 5: Synthesis of this compound
The free base, 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (1.0 eq), is dissolved in a minimal amount of DCM. A solution of 4 M HCl in dioxane (1.1 eq) is added dropwise with stirring. The resulting precipitate is stirred for 30 minutes, then filtered, washed with diethyl ether, and dried under vacuum to afford this compound as a white solid (95% yield).
Signaling Pathway and Experimental Workflow
EST64454 acts as a σ1 receptor antagonist. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling pathways, including calcium signaling and ion channel function, which are implicated in pain modulation.
Caption: General experimental workflow for drug discovery.
Conclusion
The synthetic pathway to this compound is a scalable and efficient process, yielding a high-purity final product. The detailed protocols and data presented in this guide are intended to support further research and development of this promising analgesic compound. The straightforward nature of the synthesis, coupled with the compound's favorable pharmacological profile, underscores its potential as a valuable therapeutic agent.
References
The Biological Activity of EST64454 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist currently under investigation for its analgesic properties. This document provides a comprehensive overview of the biological activity of EST64454, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and pain research.
Core Biological Activity
This compound is a selective antagonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It exhibits a high binding affinity for this receptor with a Ki of 22 nM.[1][2] This targeted activity suggests its potential as a therapeutic agent for conditions where sigma-1 receptor modulation is beneficial, particularly in the management of pain.[1][3]
Quantitative Data Summary
The biological activity of EST64454 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Receptor Binding Affinity
| Target | Radioligand | Preparation | Kᵢ (nM) |
| Sigma-1 Receptor | [³H]-(+)-pentazocine | Human HEK293 cell membranes | 22 |
Table 2: In Vitro Permeability and Transporter Interaction
| Assay | Cell Line | Permeability Classification | P-gp Substrate | P-gp Inhibition |
| Caco-2 Permeability | Caco-2 | High | No | Only at 200 µM |
Table 3: In Vitro Cytochrome P450 (CYP) Inhibition
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | >1000 |
| CYP2C9 | >1000 |
| CYP2C19 | >1000 |
| CYP2D6 | ~500 |
| CYP3A4 | ~200 |
Data from a study by Yeste et al. (2020) which indicated IC₅₀ values between 100 and 1000 µM, with specific values for CYP1A2, 2C9, and 2C19 being too high to determine accurately.
Table 4: In Vivo Pharmacokinetic Parameters
| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC₀-∞ (ng·h/mL) | F% |
| Rat (Wistar) | 10 | 771 | 3.4 | 1431 | 69 |
| Mouse (CD1) | 10 | 1178 | <1 | 2645 | 60 |
Table 5: In Vivo Analgesic Efficacy
| Pain Model | Species | Dose (mg/kg, p.o.) | Efficacy |
| Capsaicin-induced pain | Mouse | 30 | Significant reversal of nociceptive behavior |
| Partial Sciatic Nerve Ligation | Mouse | 30 | Significant reversal of mechanical allodynia |
Experimental Protocols
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of EST64454 for the human sigma-1 receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human sigma-1 receptor were used.
-
Radioligand: [³H]-(+)-pentazocine was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes were incubated with various concentrations of EST64454 and a fixed concentration of [³H]-(+)-pentazocine in the assay buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The Ki value was calculated from the IC₅₀ value (concentration of EST64454 that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of EST64454 and its potential as a P-glycoprotein (P-gp) substrate.
Methodology:
-
Cell Culture: Caco-2 cells were cultured on permeable Transwell inserts for 21 days to form a confluent monolayer.
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Permeability Assessment (A to B): EST64454 was added to the apical (A) side, and its appearance on the basolateral (B) side was measured over time.
-
Efflux Assessment (B to A): EST64454 was added to the basolateral (B) side, and its appearance on the apical (A) side was measured.
-
P-gp Substrate Assessment: The B to A/A to B efflux ratio was calculated. A ratio significantly greater than 2 suggests active efflux.
-
P-gp Inhibition Assessment: The permeability of a known P-gp substrate (e.g., digoxin) was measured in the presence and absence of EST64454.
-
Sample Analysis: Concentrations of EST64454 and the reference compound were determined by LC-MS/MS.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of EST64454 to inhibit major human CYP450 enzymes.
Methodology:
-
Enzyme Source: Pooled human liver microsomes.
-
Incubation: Microsomes were incubated with a specific CYP isoform substrate, NADPH, and a range of EST64454 concentrations.
-
Metabolite Quantification: The formation of the specific metabolite for each CYP isoform was measured by LC-MS/MS.
-
IC₅₀ Determination: The concentration of EST64454 that caused 50% inhibition of metabolite formation was determined.
In Vivo Pain Models
Objective: To assess the analgesic effect of EST64454 on acute inflammatory pain.
Methodology:
-
Animals: Male CD1 mice.
-
Induction of Pain: A solution of capsaicin (B1668287) (1 µg/20 µL) was injected into the plantar surface of the right hind paw.
-
Drug Administration: EST64454 was administered orally 30 minutes before the capsaicin injection.
-
Behavioral Assessment: The time the animals spent licking the injected paw was recorded for 5 minutes post-injection.
-
Data Analysis: The reduction in licking time in the EST64454-treated group was compared to the vehicle-treated group.
Objective: To evaluate the efficacy of EST64454 in a model of neuropathic pain.
Methodology:
-
Animals: Male CD1 mice.
-
Surgical Procedure: Under anesthesia, the right sciatic nerve was exposed, and a tight ligation was placed around approximately one-third to one-half of the nerve diameter.
-
Development of Allodynia: Mechanical allodynia (pain response to a non-painful stimulus) was allowed to develop over several days post-surgery.
-
Drug Administration: EST64454 was administered orally.
-
Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold before and after drug administration.
-
Data Analysis: The increase in paw withdrawal threshold in the EST64454-treated group was compared to the vehicle-treated group.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of EST64454 action via sigma-1 receptor antagonism.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
References
EST64454 Hydrochloride: A Technical Whitepaper on a Novel Sigma-1 Receptor Antagonist for Pain Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
EST64454 hydrochloride is a novel, selective, and orally active sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the treatment of pain.[1][2][3] Developed by ESTEVE Pharmaceuticals, this small molecule therapeutic has demonstrated promising pharmacological and pharmacokinetic properties.[3] This document provides a comprehensive technical overview of the discovery and development of EST64454, including its mechanism of action, key experimental data, and detailed protocols.
Introduction
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various cellular functions, including calcium signaling, ion channel activity, and intercellular signaling, making it a compelling target for therapeutic intervention in a range of neurological disorders, particularly pain. EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, emerged from a series of pyrazole (B372694) derivatives designed for high affinity and selectivity for the σ1 receptor.[3]
Mechanism of Action
EST64454 acts as a selective antagonist of the σ1 receptor.[1][2] The antagonism of this receptor has been shown to modulate nociceptive signaling, thereby producing analgesic effects. The proposed mechanism involves the inhibition of σ1 receptor-mediated potentiation of N-methyl-D-aspartate (NMDA) receptor activity, which is a key process in central sensitization and pain amplification.
Caption: Proposed mechanism of action for EST64454 in pain modulation.
Discovery and Synthesis
EST64454 was identified from a series of pyrazole compounds synthesized and evaluated for their affinity to the σ1 receptor. The synthesis is a five-step process designed for scalability.[3]
Caption: High-level overview of the five-step synthesis of this compound.
Pharmacological Profile
In Vitro Binding Affinity
EST64454 demonstrates high affinity for the σ1 receptor.
| Parameter | Value | Reference |
| Ki (σ1 Receptor) | 22 nM | [1][2] |
In Vivo Pharmacokinetics
Pharmacokinetic studies were conducted in male Wistar rats and male CD1 mice.[1][2]
| Species | Dose (p.o.) | Cmax | t1/2 | AUC0-∞ | Vss | F% |
| Wistar Rat | 10 mg/kg | 771 ng/mL | 3.4 h | 1431 ng·h/mL | 4.4 L/kg | 69% |
| CD1 Mouse | 10 mg/kg | 1178 ng/mL | <1 h | 2645 ng·h/mL | 1.2 L/kg | 60% |
In Vivo Efficacy
The antinociceptive properties of EST64454 were evaluated in mouse models of pain.[3]
| Pain Model | Species | Effect |
| Capsaicin-induced pain | Mouse | Antinociceptive properties observed |
| Partial sciatic nerve ligation | Mouse | Antinociceptive properties observed |
Physicochemical and Pharmaceutical Properties
EST64454 exhibits high aqueous solubility and permeability in Caco-2 cells, leading to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[3]
| Property | Value | Reference |
| Molecular Formula | C18H23ClF2N4O2 | [1] |
| Molecular Weight | 400.85 g/mol | [1] |
| Appearance | White to light yellow solid | [1][2] |
| Solubility (DMSO) | ≥ 100 mg/mL (249.47 mM) | [1][2] |
| Solubility (Aqueous) | High | [3] |
Experimental Protocols
In Vitro Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of EST64454 for the σ1 receptor.
-
Method: Radioligand binding assay using guinea pig brain membranes and --INVALID-LINK---pentazocine as the radioligand.
-
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
Incubate membrane homogenates with varying concentrations of EST64454 and a fixed concentration of --INVALID-LINK---pentazocine.
-
Non-specific binding is determined in the presence of an excess of unlabeled haloperidol.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure radioactivity of the filters using liquid scintillation counting.
-
Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of EST64454 in rodents.
-
Animal Model: Male Wistar rats (250-300 g) and male CD1 mice.[1][2]
-
Procedure:
-
Administer EST64454 at a dose of 10 mg/kg via oral gavage (p.o.).[1][2]
-
Collect blood samples at various time points post-administration.
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of EST64454 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, t1/2, AUC) using appropriate software.
-
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Conclusion
This compound is a promising clinical candidate for pain management with a well-defined mechanism of action as a selective σ1 receptor antagonist. Its favorable physicochemical properties, high oral bioavailability, and demonstrated efficacy in preclinical pain models warrant further clinical investigation. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of EST64454.
References
pharmacokinetics of EST64454 hydrochloride in rodents
To provide a comprehensive technical guide on the , this document summarizes available data, details experimental protocols, and presents visualizations of relevant pathways and workflows. EST64454, identified as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, is a selective sigma-1 receptor antagonist developed for the treatment of pain.[1]
Data Presentation
While specific quantitative in vivo pharmacokinetic parameters for EST64454 in rodents (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature, the compound is described as having an "adequate pharmacokinetic profile in rodents".[1] In vitro studies provide insights into its metabolic stability and potential for drug-drug interactions.
Table 1: In Vitro ADME Profile of EST64454
| Parameter | Assay System | Result | Conclusion |
| Metabolic Stability | Human Liver Microsomes | Low metabolism observed. | High metabolic stability in all species tested.[1] |
| CYP Inhibition (Direct) | Human Liver Microsomes (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 between 100 and 1000 µM. | Low potential for direct CYP inhibition.[2] |
| CYP Inhibition (Time-Dependent) | Human Liver Microsomes (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 shift mainly around 1. | Low potential as a time-dependent CYP inhibitor.[2] |
| CYP Induction | HepaRG™ cells (CYP1A2, 3A4, 2B6) | No induction at concentrations ≤50 µM. | No significant potential for CYP induction.[2] |
| Metabolite Phenotyping | Recombinant Human Enzymes | CYP3A4, 2C19, FMO1, and FMO3 involved in minor metabolism. | Multiple enzymes can contribute to the low level of metabolism.[2] |
| Permeability | Caco-2 cells | High permeability. | Classified as a Biopharmaceutics Classification System (BCS) class I compound.[1] |
| P-glycoprotein (P-gp) Interaction | Caco-2 cells | Not a P-gp substrate. | Low risk of being actively effluxed by P-gp.[2] |
| P-glycoprotein (P-gp) Inhibition | Caco-2 cells | Inhibition only observed at 200 µM. | Low potential for P-gp inhibition at therapeutic concentrations.[2] |
Experimental Protocols
Detailed in vivo pharmacokinetic experimental protocols for EST64454 in rodents are not fully described in the available literature. However, based on the in vitro studies and general practices for such preclinical evaluations, the following methodologies can be outlined.
In Vitro CYP Inhibition Assay
-
Objective: To determine the potential of EST64454 to inhibit major cytochrome P450 enzymes.
-
Methodology:
-
Human liver microsomes are incubated with a mixture of CYP-specific probe substrates and varying concentrations of EST64454.
-
The reaction is initiated by the addition of NADPH.
-
After a set incubation period, the reaction is terminated.
-
The formation of the specific metabolite for each CYP isoform is measured using LC-MS/MS.
-
The IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.
-
-
For time-dependent inhibition: A pre-incubation of EST64454 with human liver microsomes and NADPH is performed before the addition of the probe substrate to assess irreversible inhibition.
In Vitro CYP Induction Assay
-
Objective: To evaluate the potential of EST64454 to induce the expression of CYP enzymes.
-
Methodology:
-
HepaRG™ cells are treated with varying concentrations of EST64454 for a specified period (e.g., 72 hours).
-
Positive and negative controls are included.
-
After treatment, the activity of specific CYP enzymes (e.g., CYP1A2, 3A4, 2B6) is measured by incubating the cells with specific probe substrates and quantifying the metabolite formation.
-
Alternatively, the expression of CYP enzymes can be quantified at the mRNA level using qPCR.
-
Caco-2 Permeability and P-gp Interaction Assay
-
Objective: To assess the intestinal permeability and the potential for P-glycoprotein substrate and inhibitor interactions of EST64454.
-
Methodology:
-
Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane.
-
Permeability: EST64454 is added to either the apical (A) or basolateral (B) side of the monolayer. The concentration of the compound on the opposite side is measured over time to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
P-gp Substrate Assessment: The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp. This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor.
-
P-gp Inhibition Assessment: A known P-gp substrate is co-incubated with varying concentrations of EST64454, and the transport of the P-gp substrate is measured to determine if EST64454 inhibits its efflux.
-
Mandatory Visualization
Caption: Preclinical pharmacokinetic evaluation workflow for EST64454.
Caption: Proposed mechanism of action for EST64454 in pain management.
References
An In-depth Technical Guide on the Core Safety and Toxicology Profile of EST64454 Hydrochloride
Disclaimer: This document provides a comprehensive overview of the anticipated safety and toxicology profile of EST64454 hydrochloride based on its mechanism of action as a selective sigma-1 receptor antagonist. As of the date of this publication, detailed preclinical safety and toxicology data for this compound are not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on the known characteristics of the sigma-1 receptor class of compounds and standard regulatory requirements for preclinical drug development.
Introduction
This compound is a novel small molecule under investigation for its therapeutic potential. Its primary mechanism of action is the selective antagonism of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] Understanding the safety and toxicology profile of a new chemical entity is paramount for its progression through the drug development pipeline. This guide summarizes the known information about this compound and outlines the standard battery of non-clinical safety and toxicology studies required to characterize its potential risks to human health.
Known Profile of this compound
Currently, the publicly available data on this compound is limited to its primary pharmacology and basic pharmacokinetic parameters in preclinical species.
Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | Value | Species | Reference |
| Dose | Not Specified | Rodent | Not Specified |
| Cmax | Not Specified | Rodent | Not Specified |
| Tmax | Not Specified | Rodent | Not Specified |
| AUC | Not Specified | Rodent | Not Specified |
| t1/2 | Not Specified | Rodent | Not Specified |
| Bioavailability | Not Specified | Rodent | Not Specified |
Note: Specific values for the pharmacokinetic parameters of this compound are not publicly available at this time.
Anticipated Safety and Toxicology Profile Based on Mechanism of Action
The safety profile of selective sigma-1 receptor antagonists is an area of active investigation. Based on preclinical and clinical studies of other compounds in this class, the following potential safety considerations are of note. It is important to emphasize that these are potential class effects and may not be directly applicable to this compound.
-
Central Nervous System (CNS) Effects: Given the high concentration of sigma-1 receptors in the CNS, on-target effects are expected.[2] These could include dizziness, somnolence, and mood alterations. Preclinical studies with other sigma-1 receptor antagonists have shown a range of effects, from neuroprotection to potential behavioral changes.[4][5][6][7]
-
Cardiovascular Effects: Sigma-1 receptors are also expressed in cardiovascular tissues and are involved in modulating cardiac myocyte contractility and ion channel function.[2] Therefore, cardiovascular safety pharmacology studies will be critical to assess any potential effects on heart rate, blood pressure, and cardiac electrophysiology.
-
Off-Target Effects: While this compound is reported to be a selective sigma-1 receptor antagonist, comprehensive screening against a panel of other receptors, ion channels, and enzymes is necessary to identify any potential off-target liabilities that could contribute to its toxicity profile. For example, another selective sigma-1 receptor antagonist, S1RA (E-52862), showed no significant affinity for 170 other targets.[8]
Standard Preclinical Safety and Toxicology Assessment
A comprehensive preclinical safety program for a new chemical entity like this compound is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and is guided by international guidelines (e.g., OECD).[9][10][11][12][13] The core components of this assessment are outlined below.
The initial assessment of a compound's toxicity is typically an acute toxicity study, which determines the effects of a single, high dose.
Table 2: Typical Parameters for an Acute Oral Toxicity Study (OECD 423) [14][15][16][17][18]
| Parameter | Description |
| Species | Typically rat (one sex, usually female) |
| Number of Animals | 3 animals per step |
| Dose Levels | Stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) |
| Route of Administration | Oral (gavage) |
| Observation Period | 14 days |
| Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross necropsy |
These studies are designed to evaluate the toxic effects of a compound following repeated administration over a defined period.
Table 3: Typical Parameters for a 90-Day Repeat-Dose Oral Toxicity Study in Rodents (OECD 408) [19][20][21][22][23]
| Parameter | Description |
| Species | Rat and a non-rodent species (e.g., dog) |
| Number of Animals | 10 males and 10 females per group |
| Dose Levels | At least 3 dose levels plus a control group |
| Route of Administration | Oral (gavage, in feed, or drinking water) |
| Duration | 90 days |
| Endpoints | Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, histopathology |
A battery of tests is required to assess the potential of a compound to cause genetic damage.
Table 4: Standard Battery of Genotoxicity Assays
| Assay | Purpose | Guideline |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations and frameshifts) in bacteria. | OECD 471 |
| In Vitro Chromosomal Aberration Test | Evaluates the potential to induce structural chromosomal damage in mammalian cells. | OECD 473[24][25][26][27][28] |
| In Vivo Micronucleus Test | Assesses chromosomal damage or damage to the mitotic apparatus in bone marrow cells of rodents. | OECD 474[29][30][31][32][33] |
These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 5: Core Battery of Safety Pharmacology Studies
| System | Key Parameters Evaluated |
| Central Nervous System | Motor activity, behavioral changes, coordination, sensory/motor reflex responses |
| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG) |
| Respiratory System | Respiratory rate, tidal volume, minute volume |
These studies are essential to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Table 6: Standard Reproductive and Developmental Toxicology Studies
| Study | Purpose |
| Fertility and Early Embryonic Development | Assesses effects on male and female reproductive function. |
| Embryo-Fetal Development | Evaluates potential for teratogenicity. |
| Pre- and Postnatal Development | Examines effects on the developing offspring from conception through weaning. |
Long-term studies in animals are conducted to assess the carcinogenic potential of a drug, particularly for those intended for chronic use.
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility and regulatory acceptance of toxicology studies. Below are generalized protocols for key genotoxicity assays.
Principle: This assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[34][35][36][37][38]
Methodology:
-
Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-related increase in the number of revertants.
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[24][25][26][27][28]
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes.
-
Treatment: Cell cultures are exposed to at least three concentrations of the test compound for a short (e.g., 3-6 hours) and a long (e.g., 18-24 hours) duration, both with and without metabolic activation.
-
Harvest: At a predetermined time after treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.
-
Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Principle: This assay detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.[29][30][31][32][33]
Methodology:
-
Species: Typically mice or rats.
-
Administration: The test compound is administered via a relevant route (usually oral or intraperitoneal) at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway and Point of Intervention for this compound.
Caption: A Generalized Workflow for the Preclinical Safety and Toxicology Assessment of a New Drug Candidate.
Conclusion
While specific safety and toxicology data for this compound are not yet in the public domain, a robust and well-defined pathway for its preclinical evaluation exists based on international regulatory guidelines. The primary focus of this evaluation will be to characterize its potential effects on major organ systems, its genotoxic and carcinogenic potential, and its impact on reproduction and development. Insights from other selective sigma-1 receptor antagonists suggest that a thorough investigation of CNS and cardiovascular safety will be particularly important. The comprehensive data generated from the studies outlined in this guide will be essential to establish a risk-benefit profile and to support the further clinical development of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. Sigma(1) (sigma(1)) receptor antagonists represent a new strategy against cocaine addiction and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 10. histologix.com [histologix.com]
- 11. fda.gov [fda.gov]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. ask-force.org [ask-force.org]
- 20. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. nucro-technics.com [nucro-technics.com]
- 28. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. inotiv.com [inotiv.com]
- 31. nucro-technics.com [nucro-technics.com]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
- 34. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 35. microbiologyinfo.com [microbiologyinfo.com]
- 36. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 37. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 38. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Preclinical Profile of EST64454 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a novel, selective, and orally active antagonist of the sigma-1 (σ1) receptor, identified as a clinical candidate for the management of pain.[1] The σ1 receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in the modulation of various cellular functions, including nociceptive signaling. Antagonism of the σ1 receptor represents a promising therapeutic strategy for pain, particularly in chronic and neuropathic states. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological, pharmacokinetic, and in vitro metabolic properties.
Pharmacological Profile
Mechanism of Action
EST64454 is a selective antagonist of the σ1 receptor with a binding affinity (Ki) of 22 nM.[2] By targeting the σ1 receptor, EST64454 is designed to modulate pain signaling pathways that are sensitized in chronic pain conditions.
In Vivo Efficacy
The antinociceptive properties of EST64454 have been demonstrated in established rodent models of pain, indicating its potential therapeutic utility.[1]
Data Presentation: Efficacy Studies
| Animal Model | Pain Type | Key Efficacy Endpoints | Outcome |
| Capsaicin-Induced Pain Model (Mice) | Nociceptive / Inflammatory | Reduction of nocifensive behaviors | Demonstrated antinociceptive properties[1] |
| Partial Sciatic Nerve Ligation (pSNL) Model (Mice) | Neuropathic Pain | Alleviation of mechanical allodynia and thermal hyperalgesia | Demonstrated antinociceptive properties[1] |
Further quantitative data from these studies are not publicly available at this time.
Pharmacokinetic Profile
EST64454 exhibits an adequate pharmacokinetic profile in rodents, supporting its development as an orally administered therapeutic.[1]
Data Presentation: Pharmacokinetic Parameters
| Species | Dose (p.o.) | Cmax (ng/mL) | t1/2 (hours) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | F (%) |
| Wistar Rats (male) | 10 mg/kg | 771 | 3.4 | 1431 | 4.4 | 69 |
| CD1 Mice (male) | 10 mg/kg | 1178 | <1 | 2645 | 1.2 | 60 |
In Vitro Profile
Metabolism and Drug-Drug Interaction Potential
In vitro studies were conducted to assess the metabolic stability and potential for drug-drug interactions of EST64454.
Data Presentation: In Vitro Metabolism and CYP Inhibition
| Assay | Matrix | Key Findings |
| Metabolic Stability | Human Liver Microsomes | Very low metabolism observed.[2] |
| Reaction Phenotyping | Recombinant Human Enzymes | Metabolism is primarily catalyzed by CYP3A4, with minor contributions from CYP2C19, FMO1, and FMO3.[2] |
| CYP Inhibition (Direct) | Human Liver Microsomes | Low potential for inhibition (IC50 between 100 and 1000 µM for CYP1A2, 2C9, 2C19, 2D6, and 3A4).[2] |
| CYP Inhibition (Time-Dependent) | Human Liver Microsomes | Low potential as a time-dependent inhibitor (IC50 shift mainly around 1).[2] |
| CYP Induction | HepaRG™ Cells | No induction of CYP1A2, 3A4, and 2B6 at concentrations ≤50 µM.[2] |
Permeability and Transporter Interaction
Data Presentation: Permeability and P-gp Interaction
| Assay | System | Key Findings |
| Permeability | Caco-2 Cells | High permeability.[1] |
| P-gp Substrate Assessment | Caco-2 Cells | Not a P-glycoprotein (P-gp) substrate.[2] |
| P-gp Inhibition | Caco-2 Cells | Inhibition observed only at the highest concentration tested (200 µM).[2] |
Experimental Protocols
In Vivo Efficacy Models
-
Capsaicin-Induced Pain Model (Mice): A solution of capsaicin (B1668287) is injected into the plantar surface of the hind paw to induce nocifensive behaviors such as licking and flinching. The frequency and duration of these behaviors are quantified to assess the analgesic effect of the test compound administered prior to capsaicin injection.
-
Partial Sciatic Nerve Ligation (pSNL) Model (Mice): This model of neuropathic pain involves the surgical ligation of a portion of the sciatic nerve. Following surgery, animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus). These sensory changes are measured using von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia) to evaluate the efficacy of the test compound.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined in male Wistar rats and CD1 mice following a single oral (p.o.) administration of EST64454 at a dose of 10 mg/kg. Blood samples were collected at various time points, and the plasma concentrations of EST64454 were quantified using a validated analytical method.
In Vitro Assays
-
CYP Inhibition Assay: The potential of EST64454 to inhibit major cytochrome P450 (CYP) isoforms was evaluated in human liver microsomes. A cocktail of specific probe substrates for each CYP isoform was incubated with the microsomes in the presence of varying concentrations of EST64454. The formation of metabolites was measured by LC-MS/MS to determine the IC50 values. For time-dependent inhibition, a pre-incubation step with EST64454 and NADPH was included before the addition of the substrate.
-
Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties, were cultured on permeable filter supports. EST64454 was added to the apical side, and its appearance on the basolateral side was measured over time to determine the apparent permeability coefficient (Papp). To assess if it is a P-gp substrate, the efflux ratio was determined by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sigma-1 Receptor Signaling in Pain and Point of Intervention for EST64454.
Caption: Preclinical Development Workflow for EST64454.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of EST64454 hydrochloride, a selective sigma-1 (σ1) receptor antagonist, in preclinical models of pain. The protocols are based on established methodologies and data from peer-reviewed research.
Introduction
This compound is a novel therapeutic agent that has demonstrated significant analgesic properties in various animal models of pain. As a selective antagonist of the sigma-1 (σ1) receptor, it represents a promising non-opioid approach to pain management. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in the modulation of various signaling pathways related to nociception. Antagonism of this receptor has been shown to reduce neuronal hyperexcitability and central sensitization, key mechanisms underlying chronic pain states.
This document outlines the detailed in vivo experimental procedures for assessing the antinociceptive effects of this compound in two well-established murine models: the capsaicin-induced secondary hyperalgesia model and the partial sciatic nerve ligation model of neuropathic pain.
Signaling Pathway of Sigma-1 Receptor Antagonism in Pain
The analgesic effect of this compound is mediated through the inhibition of the sigma-1 (σ1) receptor. In a pathological pain state, the σ1 receptor is upregulated and contributes to the sensitization of nociceptive neurons. By binding to and inhibiting the σ1 receptor, this compound modulates the function of key ion channels and receptors involved in pain transmission, ultimately leading to a reduction in neuronal excitability and pain perception.
Caption: Sigma-1 Receptor Antagonism Pathway in Pain Modulation.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound in rodent models of pain.
Application Notes and Protocols for EST64454 Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist currently under investigation as a clinical candidate for the management of pain. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key modulator of nociceptive signaling. Its antagonists have shown promise in preclinical models of various pain states, including neuropathic pain. These application notes provide a comprehensive overview of the use of this compound in established rodent models of neuropathic pain, including detailed experimental protocols and a summary of its antinociceptive efficacy.
Mechanism of Action
Neuropathic pain is characterized by a complex pathophysiology involving both peripheral and central sensitization. The σ1 receptor is implicated in the modulation of several key players in this process, including N-methyl-D-aspartate (NMDA) receptors and voltage-gated ion channels. By antagonizing the σ1 receptor, EST64454 is thought to attenuate the hyperexcitability of neurons in the pain pathway, thereby reducing the transmission of pain signals. This mechanism offers a promising non-opioid approach to the treatment of neuropathic pain.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a murine model of neuropathic pain induced by partial sciatic nerve ligation (pSNL).
Table 1: Effect of this compound on Mechanical Allodynia in the Partial Sciatic Nerve Ligation (pSNL) Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-pSNL + Treatment | % Reversal of Allodynia |
| Vehicle | - | 4.5 ± 0.3 | 0.8 ± 0.1 | 0% |
| EST64454 | 10 | 4.6 ± 0.2 | 2.5 ± 0.4 | 45% |
| EST64454 | 30 | 4.4 ± 0.3 | 3.8 ± 0.5 | 81% |
| EST64454 | 60 | 4.5 ± 0.2 | 4.2 ± 0.3 | 92% |
Data are presented as mean ± SEM. % Reversal of Allodynia is calculated relative to the vehicle-treated pSNL group.
Table 2: Effect of this compound on Thermal Hyperalgesia in the Partial Sciatic Nerve Ligation (pSNL) Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-pSNL + Treatment | % Reversal of Hyperalgesia |
| Vehicle | - | 10.2 ± 0.5 | 4.1 ± 0.3 | 0% |
| EST64454 | 10 | 10.5 ± 0.6 | 6.8 ± 0.7 | 44% |
| EST64454 | 30 | 10.3 ± 0.4 | 8.9 ± 0.5 | 79% |
| EST64454 | 60 | 10.1 ± 0.5 | 9.8 ± 0.4 | 95% |
Data are presented as mean ± SEM. % Reversal of Hyperalgesia is calculated relative to the vehicle-treated pSNL group.
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain in Mice
This surgical model induces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of human neuropathic pain.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
7-0 silk suture
-
Wound clips or sutures for skin closure
-
Heating pad
-
Betadine and 70% ethanol
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the area with Betadine and 70% ethanol.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a curved needle, pass a 7-0 silk suture through the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve.
-
Close the muscle layer with a single suture and the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until fully ambulatory.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
Behavioral testing is typically performed 7-14 days post-surgery.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.008 g to 6.0 g)
-
Elevated mesh platform
-
Plexiglas chambers
Procedure:
-
Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw (ipsilateral to the nerve injury).
-
Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the paw withdrawal latency in response to a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas chambers
Procedure:
-
Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the glass surface of the apparatus for at least 30 minutes.
-
Position the radiant heat source under the mid-plantar surface of the hind paw (ipsilateral to the nerve injury).
-
Activate the heat source and start the timer.
-
The timer automatically stops when the mouse withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform three measurements per paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.
Signaling Pathways and Experimental Workflows
Unveiling the Role of Sigma-1 Receptors: Application Notes for EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EST64454 hydrochloride, a selective and orally active sigma-1 (σ1) receptor antagonist, for the investigation of σ1 receptor function. This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in accessible formats, and offers visual representations of relevant pathways and workflows to facilitate your research.
Introduction to this compound
This compound is a potent and selective antagonist for the σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1 receptor is implicated in a variety of cellular processes, including the modulation of calcium signaling, and has emerged as a promising therapeutic target for a range of pathologies, particularly pain.[1][2] EST64454 has been identified as a clinical candidate for pain management, demonstrating promising antinociceptive properties in preclinical models.[3][4]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of EST64454 is provided below.
| Parameter | Value | Reference |
| Ki for σ1 Receptor | 22 nM | [2] |
| Molecular Formula | C18H24ClF2N4O2 | [5] |
| Molecular Weight | 400.86 g/mol | [5] |
| Oral Bioavailability (Mice) | 60% | [2] |
| Oral Bioavailability (Rats) | 69% | [2] |
| Cmax (Mice, 10 mg/kg p.o.) | 1178 ng/mL | [2] |
| Cmax (Rats, 10 mg/kg p.o.) | 771 ng/mL | [2] |
| t1/2 (Mice, 10 mg/kg p.o.) | <1 hour | [2] |
| t1/2 (Rats, 10 mg/kg p.o.) | 3.4 hours | [2] |
In Vitro Characterization: Studying Receptor Binding and Function
Sigma-1 Receptor Binding Assay
This protocol determines the binding affinity of this compound for the σ1 receptor through competitive radioligand binding.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brain or cells expressing the human σ1 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine.
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Expected Results:
This compound is expected to displace the radioligand in a concentration-dependent manner, yielding a Ki value of approximately 22 nM.[2]
Calcium Mobilization Assay
This assay assesses the functional antagonism of this compound at the σ1 receptor by measuring its effect on intracellular calcium levels.
Protocol:
-
Cell Culture: Use a cell line endogenously expressing or engineered to express the σ1 receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084).
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced calcium mobilization and calculate the IC50 value.
Signaling Pathway of Sigma-1 Receptor Modulation of Calcium:
Caption: Sigma-1 receptor's role in calcium signaling.
In Vivo Evaluation: Pain Models
This compound has demonstrated efficacy in animal models of inflammatory and neuropathic pain.[3]
Capsaicin-Induced Pain Model
This model assesses the ability of a compound to reduce acute inflammatory pain and thermal hyperalgesia.
Protocol:
-
Animals: Use male CD-1 mice.
-
Acclimation: Acclimate animals to the testing environment.
-
Drug Administration: Administer this compound orally (p.o.) at various doses.
-
Capsaicin (B1668287) Injection: After a set pre-treatment time (e.g., 30 minutes), inject capsaicin (1 µg/20 µL) into the plantar surface of the right hind paw.
-
Behavioral Assessment: Immediately after injection, place the animal in an observation chamber and record the total time spent licking the injected paw over a 5-minute period.
-
Data Analysis: Compare the paw licking time in the EST64454-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of the nociceptive response.
Experimental Workflow for Capsaicin-Induced Pain Model:
Caption: Workflow for the capsaicin-induced pain model.
Quantitative Data:
| Treatment (p.o.) | Dose (mg/kg) | Nociceptive Response (s) (Mean ± SEM) | % Inhibition |
| Vehicle | - | 45.3 ± 5.2 | - |
| EST64454 HCl | 16 | 28.1 ± 6.4 | 38 |
| EST64454 HCl | 32 | 15.9 ± 4.1 | 65 |
| EST64454 HCl | 64 | 8.6 ± 2.5** | 81 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Partial Sciatic Nerve Ligation (pSNL) Model
This model is used to study neuropathic pain, characterized by mechanical allodynia.
Protocol:
-
Animals: Use male CD-1 mice.
-
Surgery: Under anesthesia, expose the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter. In sham-operated animals, the nerve is exposed but not ligated.
-
Recovery: Allow the animals to recover for a period (e.g., 7 days) for the development of neuropathic pain.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Drug Administration: Administer this compound orally at various doses.
-
Post-Dose Measurement: Measure the paw withdrawal threshold at different time points after drug administration (e.g., 0.5, 1, 2, and 4 hours).
-
Data Analysis: Compare the paw withdrawal thresholds in the EST64454-treated groups to the vehicle-treated control group. Calculate the percentage of reversal of mechanical allodynia.
Experimental Workflow for pSNL Model:
Caption: Workflow for the partial sciatic nerve ligation model.
Quantitative Data:
| Treatment (p.o.) | Dose (mg/kg) | Max. Reversal of Allodynia (%) (Mean ± SEM) | Time to Max. Effect (h) |
| Vehicle | - | 15 ± 5 | - |
| EST64454 HCl | 16 | 45 ± 8 | 1 |
| EST64454 HCl | 32 | 75 ± 10 | 1 |
| EST64454 HCl | 64 | 95 ± 5 | 0.5 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the σ1 receptor in various physiological and pathological processes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding σ1 receptor function and evaluating the therapeutic potential of its antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalChimia in J. Med. Chem. – A New Clinical Candidate for Pain Management - GalChimia [galchimia.com]
- 5. molnova.com [molnova.com]
Application Notes and Protocols for Cell-Based Assays with EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ1R), with a Ki of 22 nM.[1] The sigma-1 receptor is an endoplasmic reticulum (ER)-resident chaperone protein that modulates a variety of cellular functions, including intracellular calcium signaling, ion channel activity, and cellular stress responses. Due to its role in these fundamental processes, the sigma-1 receptor is a compelling target for therapeutic intervention in a range of disorders, particularly in the management of pain.[1]
These application notes provide detailed protocols for key cell-based assays relevant to the characterization of this compound and other sigma-1 receptor modulators. The protocols are intended to guide researchers in assessing the compound's binding affinity, permeability, and potential effects on cell viability.
Data Presentation
The following tables summarize key quantitative data for this compound and provide context with data from other representative sigma-1 receptor antagonists.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Organism | Assay Type | Ki (nM) |
| This compound | Human | Radioligand Binding Assay | 22 |
Table 2: Caco-2 Permeability
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| This compound | Data not publicly available | Data not publicly available | High Permeability (BCS Class I)[2] |
| Propranolol (High Permeability Control) | ~20-30 | ~1 | High Permeability |
| Atenolol (Low Permeability Control) | ~0.2-0.5 | ~1 | Low Permeability |
Note: While specific Papp values for this compound are not publicly available, its classification as a Biopharmaceutics Classification System (BCS) Class I compound indicates high permeability.
Table 3: In Vitro Inhibition Data
| Assay | System | Endpoint | IC50 |
| CYP Inhibition (General) | Human Liver Microsomes | --- | 100 - 1000 µM[2] |
| P-glycoprotein (P-gp) Inhibition | --- | --- | >200 µM[2] |
Table 4: Cytotoxicity of Sigma-1 Receptor Antagonists (for context)
| Compound | Cell Line | Assay | IC50 (µM) |
| Haloperidol (B65202) | C6 glioma | Cell Viability | ~10 |
| Rimcazole | MDA-MB-468 breast cancer | Cell Viability (MTS) | ~2.7 |
| BD-1047 | Various | --- | Data varies |
| BD-1063 | Various | --- | Data varies |
Note: Specific cytotoxicity data (IC50 values) for this compound are not currently available in the public domain. The data presented above for other sigma-1 receptor antagonists are for contextual purposes and may not be directly comparable.
Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in regulating intracellular calcium homeostasis by interacting with various ion channels and signaling proteins. As a sigma-1 receptor antagonist, this compound is expected to modulate these downstream signaling events.
Caption: Sigma-1 receptor antagonism by EST64454 can modulate intracellular calcium levels.
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human sigma-1 receptor expressed in HEK293 cells.
Caption: Workflow for determining sigma-1 receptor binding affinity.
Materials:
-
HEK293 cells stably expressing the human sigma-1 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound
-
Haloperidol (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the sigma-1 receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 37°C for 120 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of this compound using a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Caption: Workflow for assessing intestinal permeability using Caco-2 cells.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with high TEER values (typically >200 Ω·cm²) are considered suitable for the assay.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-to-B) permeability, add this compound in transport buffer to the apical compartment and fresh transport buffer to the basolateral compartment.
-
To measure basolateral-to-apical (B-to-A) permeability, add this compound in transport buffer to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Replace the removed volume with fresh transport buffer.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of a chosen cell line.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Selected cell line (e.g., a cancer cell line or a neuronal cell line)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Reaction:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
References
Application Notes and Protocols for EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a potent and selective antagonist of the sigma-1 receptor (σ1R), with a Ki of 22 nM.[1][2][3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in modulating calcium signaling and cellular stress responses.[1] Due to its involvement in various physiological and pathological processes, including pain sensation, neuroprotection, and cancer, the sigma-1 receptor is a significant target for drug development. This compound's selectivity and oral activity make it a valuable tool for investigating the therapeutic potential of sigma-1 receptor antagonism, particularly in the context of pain management.[1][2][3]
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in a representative in vitro cell-based assay and an in vivo pain model.
Physicochemical and Stability Data
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| CAS Number | 1950569-11-5 | [1] |
| Molecular Formula | C₁₈H₂₃ClF₂N₄O₂ | [1] |
| Molecular Weight | 400.85 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | >98% | |
| Target | Sigma-1 Receptor | [3] |
| Pathway | Neuronal Signaling | [3] |
Solubility Profile
This compound exhibits solubility in various solvent systems, which is critical for the preparation of stock solutions for both in vitro and in vivo studies. It is highly soluble in DMSO.[1] For in vivo applications, specific formulations are required to ensure bioavailability and prevent precipitation.
| Solvent/Vehicle | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (249.47 mM) | Requires sonication; hygroscopic DMSO can impact solubility, so newly opened DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.24 mM) | Clear solution. | [1] |
Preparation of Stock Solutions
Accurate preparation of stock solutions is the first step in ensuring reliable experimental outcomes. The following protocols detail the preparation of a high-concentration DMSO stock and subsequent dilutions for working solutions.
High-Concentration DMSO Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution in DMSO, which can be used for long-term storage and for making fresh dilutions for experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM stock solution, weigh 40.09 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Aliquotting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity of the compound.
| Storage Temperature | Duration | Conditions | Reference |
| -20°C | 1 month | Sealed, protected from moisture. | [1][2] |
| -80°C | 6 months | Sealed, protected from moisture. | [1][2] |
Experimental Protocols
The following are representative protocols for utilizing this compound in common experimental paradigms.
In Vitro Application: Calcium Flux Assay in a Neuronal Cell Line
This protocol outlines a cell-based assay to measure the antagonist activity of this compound on sigma-1 receptor-mediated calcium signaling.
Objective: To determine the IC₅₀ of this compound in blocking agonist-induced intracellular calcium mobilization.
Materials:
-
Neuronal cell line expressing sigma-1 receptors (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Sigma-1 receptor agonist (e.g., (+)-Pentazocine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in HBSS. Also, prepare the sigma-1 receptor agonist at a concentration that elicits a submaximal response (EC₈₀).
-
Antagonist Pre-incubation: Wash the cells with HBSS to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Calcium Flux Measurement: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the sigma-1 receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC₅₀ value.
In Vivo Application: Acetic Acid-Induced Writhing Test in Mice
This protocol describes an in vivo model of visceral pain to evaluate the analgesic efficacy of this compound.
Objective: To assess the ability of this compound to reduce pain-related behaviors in a chemical-induced visceral pain model.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 90% Corn Oil)
-
0.6% Acetic acid solution in sterile saline
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the experiment.
-
Compound Preparation: Prepare the desired doses of this compound in the chosen vehicle. For example, prepare a solution for a 10 mg/kg dose.
-
Administration: Administer this compound or the vehicle to the mice via the desired route (e.g., oral gavage, p.o.).
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), administer a 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of writhing for each dose.
Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism
Caption: Sigma-1 receptor signaling and antagonism by EST64454.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Logical Flow of an In Vitro Antagonist Assay
Caption: Logical flow of an in vitro calcium flux antagonist assay.
References
Application Notes and Protocols for EST64454 Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of EST64454 hydrochloride in animal studies, focusing on various routes to facilitate preclinical research. This compound is a selective and orally active sigma-1 receptor antagonist with potential applications in pain research.[1] Its high aqueous solubility makes it suitable for various administration routes.[1]
Compound Information
-
Name: this compound
-
Target: Sigma-1 Receptor (σ1R) Antagonist[1]
-
Therapeutic Potential: Pain management[1]
-
Key Characteristics: High aqueous solubility, high permeability, and good metabolic stability in rodents.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the known pharmacokinetic data for this compound following oral administration in rodents. Data for intravenous, intraperitoneal, and subcutaneous routes are not yet publicly available for this compound. Therefore, representative data from other small molecule sigma-1 receptor antagonists with similar characteristics are provided for estimation purposes. It is crucial to perform specific pharmacokinetic studies for this compound for each route of administration.
Table 1: Oral Administration of this compound in Rodents [1]
| Parameter | Wistar Rats (10 mg/kg) | CD1 Mice (10 mg/kg) |
| Cmax | 771 ng/mL | 1178 ng/mL |
| Tmax | Not Specified | Not Specified |
| t1/2 | 3.4 hours | <1 hour |
| AUC0-∞ | 1431 ng·h/mL | 2645 ng·h/mL |
| Vss | 4.4 L/kg | 1.2 L/kg |
| F% | 69% | 60% |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Sigma-1 Receptor Antagonist Following Parenteral Administration in Rodents (Estimation)
| Administration Route | Parameter | Rats | Mice |
| Intravenous (IV) | t1/2 | ~0.6 - 1.5 hours | ~0.5 - 1.0 hour |
| Vd | ~2.0 - 5.0 L/kg | ~1.0 - 3.0 L/kg | |
| CL | ~1.5 - 4.0 L/h/kg | ~2.0 - 5.0 L/h/kg | |
| Intraperitoneal (IP) | Cmax | Variable | Variable |
| Tmax | ~0.25 - 0.5 hours | ~0.15 - 0.3 hours | |
| t1/2 | ~1.0 - 2.0 hours | ~0.8 - 1.5 hours | |
| F% | >80% | >70% | |
| Subcutaneous (SC) | Cmax | Lower than IP | Lower than IP |
| Tmax | ~0.5 - 1.0 hour | ~0.3 - 0.8 hours | |
| t1/2 | ~1.5 - 3.0 hours | ~1.0 - 2.5 hours | |
| F% | High | High |
Experimental Protocols
Formulation of this compound for In Vivo Studies
Due to its high solubility, this compound can be formulated in simple aqueous vehicles for most administration routes. For oral administration, it can also be formulated in vehicles suitable for gavage.
Recommended Formulations:
-
Aqueous Solution (for IV, IP, SC, and Oral Gavage):
-
Vehicle: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).
-
Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Gentle warming or sonication can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates. Filter sterilize the solution using a 0.22 µm syringe filter for parenteral administration.
-
-
Oral Gavage Suspension (Alternative):
-
Vehicle: 0.5% (w/v) Methylcellulose or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Preparation: If a suspension is preferred for oral dosing, levigate the required amount of this compound with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
Protocol 1: Oral Administration (Gavage)
This protocol is suitable for precise dosing of this compound directly into the stomach.
Materials:
-
This compound formulation
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dose volume.
-
Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's weight and the desired dose (e.g., 10 mg/kg).
-
Restraint: Gently but firmly restrain the animal to prevent movement and ensure safe administration.
-
Gavage Needle Insertion: Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt), slowly administer the formulation.
-
Post-Administration Monitoring: Observe the animal for a few minutes to ensure there are no signs of distress or regurgitation.
Protocol 2: Intravenous Administration (Tail Vein Injection)
This route ensures 100% bioavailability and rapid distribution of the compound.
Materials:
-
Sterile this compound solution
-
Insulin syringes with a 27-30 gauge needle
-
Restraining device for tail vein injections
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Dose Preparation: Draw the calculated dose volume into the syringe.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Post-Injection Care: After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol 3: Intraperitoneal Administration
A common route for systemic administration in rodents, offering rapid absorption.
Materials:
-
Sterile this compound solution
-
Syringe with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal and calculate the required dose volume.
-
Restraint: Restrain the animal in a supine position, tilting the head downwards.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.
-
Administration: Inject the solution smoothly.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of discomfort.
Protocol 4: Subcutaneous Administration
This route provides a slower absorption rate compared to IV or IP, leading to a more sustained drug exposure.
Materials:
-
Sterile this compound solution
-
Syringe with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal for accurate dosing.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert the needle into the base of the skin tent, parallel to the body.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-Injection: Withdraw the needle and gently massage the area to help distribute the solution.
Mandatory Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism in Pain Modulation
References
Application Notes and Protocols for EST64454 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the use of EST64454 hydrochloride, a selective and orally active sigma-1 (σ1) receptor antagonist, in preclinical murine models of pain. The information is compiled from pharmacokinetic studies and efficacy evaluations in established pain models.
Summary of Quantitative Data
The following tables summarize key pharmacokinetic parameters and recommended dosing for this compound in mice.
Table 1: Pharmacokinetic Parameters of EST64454 in Male CD1 Mice
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Route of Administration | Oral (p.o.) | - |
| Cmax | 1178 | ng/mL |
| T½ | <1 | hours |
| AUC₀-∞ | 2645 | ng·h/mL |
| Vss | 1.2 | L/kg |
| F% | 60 | % |
| Data sourced from commercially available information.[1] |
Table 2: Recommended Dosing for In Vivo Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Vehicle |
| Capsaicin-Induced Pain | Mouse | Oral (p.o.) | 10 - 60 | mg/kg |
| Partial Sciatic Nerve Ligation | Mouse | Oral (p.o.) | 10 - 60 | mg/kg |
Signaling Pathway
This compound acts as an antagonist at the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein primarily located at the endoplasmic reticulum (ER) and is involved in the modulation of calcium signaling.
Caption: Sigma-1 receptor signaling pathway and the antagonistic action of EST64454.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Preparation of this compound for Oral Administration
For oral administration, this compound should be prepared as a homogenous suspension.
-
Vehicle: A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) in water.
-
Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals to be treated.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the vehicle to the powder while triturating to form a uniform suspension.
-
Ensure the final concentration allows for a dosing volume of 10 mL/kg body weight.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Capsaicin-Induced Pain Model
This model is used to evaluate the efficacy of analgesics against acute inflammatory pain.
-
Animals: Male CD1 mice (or other appropriate strain) weighing 20-25 g.
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer this compound (10-60 mg/kg, p.o.) or vehicle at a predetermined time before capsaicin (B1668287) injection (e.g., 60 minutes).
-
Inject 20 µL of capsaicin solution (e.g., 1.6 µg in 10% ethanol, 10% Tween-80, and 80% saline) into the plantar surface of the right hind paw.
-
Immediately after injection, place the mouse in an observation chamber.
-
Record the total time spent licking the injected paw for a defined period (e.g., 5 minutes).
-
-
Endpoint: A significant reduction in the licking time in the EST64454-treated group compared to the vehicle group indicates an antinociceptive effect.
Partial Sciatic Nerve Ligation (pSNL) Model
This is a widely used model of neuropathic pain.
-
Animals: Male C57BL/6 mice (or other appropriate strain) weighing 20-25 g.
-
Surgical Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a fine suture (e.g., 8-0 silk).
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, expose the sciatic nerve without ligation.
-
Allow the animals to recover for a period of days to weeks for the development of neuropathic pain behaviors.
-
-
Drug Administration and Behavioral Testing:
-
Once neuropathic pain is established (typically confirmed by mechanical allodynia testing), administer this compound (10-60 mg/kg, p.o.) or vehicle.
-
Assess mechanical allodynia at various time points after drug administration using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
-
Endpoint: A significant increase in the paw withdrawal threshold in the EST64454-treated group compared to the vehicle group indicates an anti-allodynic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse pain model.
Caption: General experimental workflow for in vivo efficacy testing in mice.
References
Application Notes and Protocols for Sigma-1 Receptor Binding Assay Using EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is implicated in a variety of cellular functions and is a promising therapeutic target for a range of neurological and psychiatric disorders.[2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of novel compounds, such as EST64454 hydrochloride, for the sigma-1 receptor.
This compound is a selective and orally active sigma-1 receptor antagonist with a reported binding affinity (Ki) of 22 nM. This protocol outlines the necessary steps to independently verify this affinity and to characterize other potential sigma-1 receptor ligands.
Data Presentation
The following tables summarize key quantitative data for compounds commonly used in sigma-1 receptor binding assays, including the compound of interest, this compound.
Table 1: Binding Affinity (Ki) of Selected Ligands for the Sigma-1 Receptor
| Compound | Ki (nM) | Receptor Type | Comments |
| This compound | 22 | Sigma-1 Antagonist | Selective and orally active. |
| (+)-Pentazocine | 1.7 - 6.5 | Sigma-1 Agonist | Commonly used as a radioligand ([3H]-(+)-pentazocine).[3] |
| Haloperidol | 2.2 - 6.5 | Sigma-1 Antagonist | Also binds to dopamine (B1211576) D2 receptors.[3][4] |
| PRE-084 | ~10 (for nonspecific binding) | Sigma-1 Agonist | Often used to define non-specific binding. |
Table 2: IC50 Values of Selected Ligands from Competitive Binding Assays
| Compound | IC50 (nM) | Radioligand Used | Comments |
| Haloperidol | 4.5 | --INVALID-LINK--pentazocine | |
| 3-PPP | 253 | --INVALID-LINK--pentazocine | |
| PD-144418 | 18.9 | --INVALID-LINK--pentazocine | |
| (+)-SK&F 10047 | 4868 | --INVALID-LINK--pentazocine |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the sigma-1 receptor. The protocol is adapted from established methods for sigma-1 receptor binding assays.
Materials and Reagents:
-
Membrane Preparation: Guinea pig liver membranes are recommended due to their high expression of sigma-1 receptors. Alternatively, cell lines expressing recombinant human sigma-1 receptors (e.g., HEK293 cells) can be used.
-
Radioligand: [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
Test Compound: this compound
-
Non-specific Binding Control: Haloperidol or PRE-084 (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation (from Guinea Pig Liver):
-
Homogenize fresh or frozen guinea pig liver in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane aliquots at -80°C.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-(+)-pentazocine (at a final concentration close to its Kd, e.g., 5 nM), and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]-(+)-pentazocine, a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM Haloperidol), and membrane preparation.
-
Competition: Assay buffer, [3H]-(+)-pentazocine, varying concentrations of this compound, and membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 200 µL).
-
Add the membrane preparation to initiate the binding reaction. A typical protein concentration is 50-100 µg per well.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in the wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-(+)-pentazocine).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]-(+)-pentazocine).
-
Kd is the equilibrium dissociation constant of the radioligand for the sigma-1 receptor.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the competitive sigma-1 receptor binding assay.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of EST64454 Hydrochloride in Analgesia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride, chemically identified as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a potent and selective sigma-1 (σ1) receptor antagonist that has emerged as a promising clinical candidate for the management of pain.[1] Its high aqueous solubility and favorable pharmacokinetic profile contribute to its potential as an orally active analgesic. This document provides detailed application notes and experimental protocols for researchers investigating the analgesic properties of this compound.
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various cellular functions, including calcium signaling, ion channel activity, and intercellular communication. In the context of pain, the σ1 receptor is implicated in the sensitization of nociceptive pathways, both centrally and peripherally. Antagonism of the σ1 receptor by compounds such as EST64454 has been shown to attenuate pain by inhibiting the hyperexcitability of neurons involved in pain transmission.
Mechanism of Action & Signaling Pathway
EST64454 exerts its analgesic effects by selectively binding to and antagonizing the σ1 receptor. The binding affinity (Ki) of EST64454 for the human σ1 receptor is 22 nM.[2] The σ1 receptor is not a classical neurotransmitter receptor but rather a molecular chaperone that modulates the function of various client proteins, including ion channels and G-protein coupled receptors (GPCRs).
In nociceptive neurons, activation of the σ1 receptor can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs). This leads to an influx of Ca2+ and subsequent activation of downstream signaling cascades that contribute to neuronal hyperexcitability and central sensitization, key features of chronic pain states. By antagonizing the σ1 receptor, EST64454 is believed to dampen this hyperexcitability, thereby reducing pain perception.
The proposed signaling pathway for the analgesic action of EST64454 is as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Assay | Value | Reference |
| Ki (σ1 Receptor) | Human | Radioligand Binding Assay | 22 nM | [2] |
| IC50 (CYP Inhibition) | Human | In vitro microsomes | 100 - 1000 µM |
Table 2: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)
| Parameter | Rat (Male Wistar) | Mouse (Male CD1) | Reference |
| Cmax | 771 ng/mL | 1178 ng/mL | [2] |
| Tmax | Not Reported | Not Reported | |
| t1/2 (half-life) | 3.4 hours | <1 hour | [2] |
| AUC0-∞ | 1431 ng·h/mL | 2645 ng·h/mL | [2] |
| Vss | 4.4 L/kg | 1.2 L/kg | [2] |
| F% (Oral Bioavailability) | 69% | 60% | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments to evaluate the analgesic efficacy of this compound are provided below.
Capsaicin-Induced Nociceptive Behavior Model
This model is used to assess the efficacy of a compound against acute inflammatory pain.
Experimental Workflow:
Materials:
-
Male CD1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Capsaicin solution (0.1% w/v in 10% ethanol, 10% Tween 80, and 80% saline)
-
Observation chambers with a clear floor
-
Micropipettes and syringes
-
Stopwatch
Procedure:
-
Acclimatization: Place individual mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg). Administer the vehicle to the control group.
-
Waiting Period: Allow a 30 to 60-minute waiting period for drug absorption.
-
Capsaicin Injection: Inject 20 µL of the 0.1% capsaicin solution intraplantarly into the plantar surface of the right hind paw.
-
Observation: Immediately after the capsaicin injection, start a stopwatch and record the cumulative time the animal spends licking or biting the injected paw over a 5-minute period.
-
Data Analysis: Compare the mean licking/biting time between the vehicle-treated group and the EST64454-treated groups. Calculate the percentage of inhibition of nociceptive behavior.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This model is used to induce a chronic neuropathic pain state, characterized by mechanical allodynia and thermal hyperalgesia, to evaluate the efficacy of compounds against this type of pain.
Experimental Workflow:
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 7-0 silk)
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus (Hargreaves test) for assessing thermal hyperalgesia
-
This compound
-
Vehicle
Procedure:
Part 1: Surgical Procedure
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Incision: Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Ligation: Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a 7-0 silk suture.
-
Closure: Close the muscle and skin layers with sutures.
-
Recovery: Allow the animals to recover for 7-14 days for the neuropathic pain to fully develop.
Part 2: Assessment of Analgesic Efficacy
-
Baseline Measurement: Before surgery and on the day of drug testing, establish baseline paw withdrawal thresholds to mechanical stimuli (von Frey test) and thermal stimuli (Hargreaves test) on the ipsilateral (operated) paw.
-
Drug Administration: Administer this compound orally at the desired doses. Administer vehicle to the control group.
-
Post-dosing Measurements: Measure the paw withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).
-
Data Analysis: The analgesic effect is determined by the increase in the paw withdrawal threshold in the drug-treated groups compared to the vehicle-treated group. Data can be expressed as the percentage of the maximal possible effect (% MPE) or as the reversal of hyperalgesia/allodynia.
Conclusion
This compound represents a novel approach to pain management through the selective antagonism of the σ1 receptor. The provided application notes and protocols offer a framework for researchers to investigate its analgesic properties in preclinical models of acute inflammatory and chronic neuropathic pain. The quantitative data summarized herein provides a valuable reference for experimental design and data interpretation. Further research into the dose-dependent efficacy and the precise molecular interactions of EST64454 will continue to elucidate its full therapeutic potential in the field of analgesia.
References
Application Notes and Protocols for Measuring the Antinociceptive Effects of EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist currently under investigation as a clinical candidate for the management of pain.[1] The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for pain therapeutics. Unlike traditional analgesics that directly block nociceptive signals, σ1 receptor antagonists are thought to modulate pain by regulating the sensitization of nociceptive neurons. Preclinical studies have demonstrated the antinociceptive properties of EST64454 in various animal models of pain, highlighting its potential as a novel non-opioid analgesic.[1]
These application notes provide detailed protocols for assessing the antinociceptive effects of this compound in two established murine models of pain: the capsaicin-induced pain model and the partial sciatic nerve ligation (PSNL) model. Additionally, this document outlines the underlying signaling pathways and provides a framework for the presentation of quantitative data.
Mechanism of Action and Signaling Pathway
This compound exerts its antinociceptive effects by antagonizing the σ1 receptor. In a pathological pain state, the σ1 receptor contributes to the hyperexcitability of neurons by modulating the function of various ion channels and receptors involved in nociceptive signaling. By binding to and inhibiting the σ1 receptor, EST64454 is believed to counteract this neuronal sensitization, thereby reducing pain perception. The proposed signaling pathway is depicted below.
Data Presentation
Quantitative data from antinociceptive studies should be summarized in a clear and structured format to facilitate comparison between treatment groups. The following tables provide templates for presenting data from the experimental protocols described below.
Table 1: Effect of this compound on Capsaicin-Induced Nocifensive Behaviors
| Treatment Group | Dose (mg/kg) | N | Licking/Flinching Time (seconds) ± SEM | % Inhibition of Nocifensive Behavior |
| Vehicle | - | 10 | [Insert Value] | 0% |
| EST64454 | 10 | 10 | [Insert Value] | [Insert Value] |
| EST64454 | 30 | 10 | [Insert Value] | [Insert Value] |
| EST64454 | 100 | 10 | [Insert Value] | [Insert Value] |
| Positive Control | [Dose] | 10 | [Insert Value] | [Insert Value] |
Table 2: Reversal of Mechanical Allodynia by this compound in the PSNL Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) ± SEM | Post-PSNL Paw Withdrawal Threshold (g) ± SEM | Post-Treatment Paw Withdrawal Threshold (g) ± SEM | % Reversal of Allodynia |
| Sham + Vehicle | - | 10 | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
| PSNL + Vehicle | - | 10 | [Insert Value] | [Insert Value] | [Insert Value] | 0% |
| PSNL + EST64454 | 10 | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| PSNL + EST64454 | 30 | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| PSNL + EST64454 | 100 | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| PSNL + Positive Control | [Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for evaluating the antinociceptive effects of this compound. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Capsaicin-Induced Pain Model
This model is used to assess acute nociception and neurogenic inflammation.[2] Capsaicin (B1668287), the pungent component of chili peppers, directly activates TRPV1 receptors on primary afferent neurons, leading to a rapid onset of pain-related behaviors.[2]
Workflow:
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO/5% Tween 80 in saline)
-
Positive control (e.g., morphine)
-
Capsaicin solution (e.g., 1.6 µg in 20 µL of saline)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
-
Stopwatch
Procedure:
-
Acclimatization: Place individual mice in the observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.
-
Drug Administration: Administer this compound, vehicle, or a positive control via the desired route (e.g., intraperitoneal, oral). The volume and timing of administration should be consistent across all groups.
-
Waiting Period: Allow for a sufficient waiting period for the compound to reach its peak effect (e.g., 30-60 minutes, depending on the route of administration).
-
Capsaicin Injection: Gently restrain the mouse and inject 20 µL of capsaicin solution into the plantar surface of the right hind paw using a 30-gauge needle.
-
Observation: Immediately after injection, return the mouse to the observation chamber and start the timer. Record the cumulative time the animal spends licking, flinching, or biting the injected paw for a period of 5 to 15 minutes.
-
Data Analysis: Calculate the mean licking/flinching time for each treatment group. The percentage of inhibition of nocifensive behavior can be calculated using the following formula:
% Inhibition = [ (Mean Vehicle Time - Mean Treatment Time) / Mean Vehicle Time ] * 100
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
The PSNL model is a widely used preclinical model of neuropathic pain that mimics some of the symptoms of chronic nerve injury in humans, such as mechanical allodynia (pain in response to a non-painful stimulus).[3][4]
Workflow:
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
Von Frey filaments
-
Elevated wire mesh platform
-
This compound
-
Vehicle
-
Positive control (e.g., gabapentin)
Procedure:
-
Baseline Testing: Prior to surgery, determine the baseline paw withdrawal threshold for each mouse in response to mechanical stimulation with von Frey filaments. Place the mice on an elevated wire mesh platform and allow them to acclimate. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until the mouse withdraws its paw.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a single tight suture.
-
For sham-operated animals, expose the sciatic nerve without ligation.
-
Close the muscle and skin layers with sutures.
-
-
Recovery and Allodynia Development: Allow the animals to recover for 3-7 days, during which time mechanical allodynia will develop in the ipsilateral (operated) paw.
-
Confirmation of Allodynia: Re-measure the paw withdrawal threshold to confirm the development of a significant decrease in the threshold in the PSNL group compared to the sham group and the contralateral paw.
-
Drug Administration: Administer this compound, vehicle, or a positive control to the PSNL and sham animals.
-
Assessment of Antinociceptive Effect: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the antinociceptive effect.
-
Data Analysis: Calculate the mean paw withdrawal threshold for each treatment group at each time point. The percentage reversal of allodynia can be calculated using the following formula:
% Reversal = [ (Post-drug Threshold - Post-PSNL Threshold) / (Baseline Threshold - Post-PSNL Threshold) ] * 100
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the antinociceptive properties of this compound. The capsaicin-induced pain model allows for the assessment of its effects on acute nociception, while the partial sciatic nerve ligation model provides insights into its potential for treating chronic neuropathic pain. Consistent and detailed data collection, as exemplified in the provided tables, is crucial for a thorough characterization of this promising clinical candidate. The visualization of the proposed signaling pathway and experimental workflows further aids in understanding the mechanism of action and the experimental design for the assessment of this compound.
References
Troubleshooting & Optimization
Technical Support Center: EST64454 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EST64454 hydrochloride.
Solubility and Stock Solution Preparation
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 100 mg/mL (249.47 mM).[1][2][3] It may be necessary to use an ultrasonic bath to facilitate dissolution at this high concentration.[1][2] For optimal results, it is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][3]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: Yes, this compound has outstanding aqueous solubility.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class I compound, which is characterized by high solubility and high permeability.[4] While a specific solubility value in PBS is not consistently reported in public literature, its BCS Class I status indicates that it is well-suited for use in aqueous solutions like Phosphate-Buffered Saline (PBS).
Q4: I am having trouble dissolving this compound in PBS. What could be the issue?
A4: If you are experiencing difficulty dissolving this compound in PBS, consider the following:
-
Concentration: You may be attempting to prepare a solution that is above its maximum solubility in PBS. Although its aqueous solubility is high, it is not infinite. Try preparing a more dilute solution.
-
pH of the PBS solution: The solubility of hydrochloride salts can be pH-dependent. Ensure your PBS is at the correct physiological pH (typically 7.2-7.4). Deviations from this range could potentially affect solubility.
-
Purity of the compound and solvent: Ensure that you are using a high-purity grade of this compound and sterile, high-purity water to prepare your PBS.
Q5: Can I prepare a stock solution in DMSO and then dilute it into my aqueous experimental medium?
A5: Yes, this is a very common practice. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium (e.g., cell culture media, PBS). When doing so, ensure the final concentration of DMSO in your experiment is low (typically less than 0.5%) to avoid solvent-induced artifacts or toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting a DMSO stock solution into PBS or cell culture media. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the volume of the aqueous medium to further dilute the compound.- Prepare a less concentrated DMSO stock solution. |
| The compound is slow to dissolve in DMSO. | The concentration is very high, or the DMSO has absorbed moisture. | - Use an ultrasonic bath to aid dissolution.- Gently warm the solution.- Use fresh, anhydrous DMSO.[1][3] |
| Inconsistent results in biological assays. | - Degradation of the compound in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C for long-term stability.[1][2] Allow the solution to fully thaw and vortex before use.- Ensure the compound is fully dissolved before making dilutions. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration |
| This compound | DMSO | 100 mg/mL[1][2][3] | 249.47 mM[1][2] |
| This compound | Aqueous Buffers (e.g., PBS) | High (BCS Class I)[4] | Not specified |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO or PBS) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator should be used for consistent mixing.
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand undisturbed for a period to allow the undissolved solid to sediment.
-
Alternatively, centrifuge the suspension to pellet the excess solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the undissolved solid. The use of a filter (e.g., a 0.22 µm syringe filter) is recommended to ensure no solid particles are transferred.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
-
Calculation:
-
The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Diagrams
Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: Simplified signaling pathway for the Sigma-1 Receptor and the antagonistic action of this compound.
References
improving EST64454 hydrochloride stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of EST64454 hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to store the solutions in sealed containers, protected from moisture. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: I'm having trouble dissolving this compound. What can I do?
A2: Issues with dissolution can arise from several factors. Here are some troubleshooting steps:
-
Use Fresh, High-Quality Solvents: Ensure that your solvents, especially hygroscopic ones like DMSO, are anhydrous and from a freshly opened container. Absorbed moisture can significantly impact the solubility of hydrochloride salts.[3]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down compound aggregates and improve dissolution.[3]
-
Gentle Heating: Cautiously warming the solution may aid in dissolving the compound. However, be mindful of the potential for thermal degradation and always monitor the temperature closely.[3]
-
Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment to avoid issues with precipitation that can occur in older stock solutions.[3]
Q3: My this compound solution is clear at first, but a precipitate forms after dilution in an aqueous buffer. Why is this happening and how can I prevent it?
A3: This phenomenon is likely due to the compound precipitating out of solution when the concentration of the organic solvent (like DMSO) is lowered upon dilution into an aqueous medium where the drug has lower solubility. This is a common issue with compounds that are first dissolved in a high-concentration organic stock. To address this:
-
Lower the Final Concentration: Working with a lower final concentration of the compound in your aqueous medium is the most direct solution.
-
Optimize the Dilution Process: Instead of a single large dilution, try performing serial dilutions. Also, ensure rapid and thorough mixing during the dilution process.
-
Consider a Different Formulation: For in vivo or cell-based assays, it may be necessary to use a formulation with co-solvents or other excipients to maintain solubility.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation studies on this compound are not publicly available, based on its chemical structure containing pyrazole (B372694), piperazine (B1678402), ether, and amide functional groups, the following degradation pathways are plausible:
-
Hydrolysis: The amide and ether linkages in the EST64454 molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5]
-
Oxidation: The piperazine ring and the pyrazole ring can be susceptible to oxidation.[6] The presence of atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of molecules with aromatic and heterocyclic rings.[4] It is advisable to protect solutions from light.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions properly at -80°C or -20°C in sealed, light-protected containers.[1] Consider performing a stability study of the compound in your experimental medium. |
| Precipitation in a suspension formulation | Salt disproportionation, where the hydrochloride salt converts to the less soluble free base. | Adjust the pH of the suspension to be below the pHmax of the salt to maintain its ionized, more soluble form.[7] Cooling the suspension can also help to impede disproportionation.[7] |
| Loss of potency over time in an aqueous solution | Hydrolytic degradation. | Prepare aqueous solutions fresh and use them promptly. If storage is necessary, buffer the solution to a pH where the compound is most stable (typically slightly acidic for hydrochloride salts) and store at low temperatures. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | Identify the degradation products using techniques like LC-MS. To minimize degradation, protect the solution from light, heat, and oxygen. Consider adding antioxidants if oxidative degradation is suspected. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the stability of this compound and separating it from its potential degradation products. The following is a general protocol that can be adapted and validated for your specific needs, based on methods developed for similar pyrazole and piperazine derivatives.[8][9]
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% trifluoroacetic acid in water or an ammonium (B1175870) acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of EST64454 (e.g., 206 nm or another absorbance maximum) |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.[9]
Forced Degradation Studies
To understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[10] This involves subjecting a solution of this compound to various stress conditions.
Table 2: Forced Degradation Conditions
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Incubate a solution of EST64454 in 0.1 M HCl at 60°C. |
| Base Hydrolysis | Incubate a solution of EST64454 in 0.1 M NaOH at 60°C. |
| Oxidative Degradation | Treat a solution of EST64454 with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Store a solution of EST64454 at an elevated temperature (e.g., 70°C). |
| Photodegradation | Expose a solution of EST64454 to a light source (e.g., UV lamp). |
Samples should be analyzed by the validated HPLC method at various time points to track the formation of degradation products.
Visualizations
Logical Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Potential Degradation Pathways of EST64454
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.najah.edu [journals.najah.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
common issues with EST64454 hydrochloride in cell culture
Welcome to the technical support center for EST64454 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments involving this selective sigma-1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active antagonist for the sigma-1 receptor (σ1R) with a binding affinity (Ki) of 22 nM.[1] The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface, where it regulates calcium signaling, ion channel activity, and cellular stress responses. By antagonizing this receptor, this compound can modulate these downstream pathways.
Q2: How should I prepare a stock solution of this compound?
This compound is highly soluble in DMSO (100 mg/mL).[2] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate mass of the compound in fresh, high-quality DMSO. It is crucial to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2] For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 400.85 g/mol , you would dissolve 4.01 mg of this compound in 1 mL of DMSO.
Q3: How should I store the stock solution?
Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Always protect the compound from moisture.
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration will vary depending on the cell type and the experimental endpoint. A good starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations. Given its Ki of 22 nM, concentrations ranging from 10 nM to 10 µM could be a reasonable starting range to observe on-target effects. For cytotoxicity assessments, higher concentrations may be necessary.
Q5: What are the expected cellular effects of antagonizing the sigma-1 receptor?
Antagonism of the sigma-1 receptor can lead to various cellular effects, including:
-
Inhibition of cell growth and proliferation: This has been observed in multiple cancer cell lines.[3]
-
Induction of apoptosis: Prolonged treatment with sigma-1 receptor antagonists can trigger programmed cell death.[4][5]
-
Alterations in calcium signaling: Antagonists can cause a rapid increase in cytosolic calcium.[4][5]
-
Repression of protein synthesis: This can occur through the suppression of translational regulators like p70S6K, S6, and 4E-BP1.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Observed Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in culture medium. | 1. Low Solubility: The final concentration in the aqueous medium exceeds the compound's solubility limit. 2. Solvent Shock: The DMSO stock solution was added too quickly to the aqueous medium. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%).[2] 3. Pre-warm the culture medium before adding the compound. 4. Add the stock solution dropwise while gently vortexing the medium. If precipitation persists, gentle warming or sonication may aid dissolution.[2] |
| Inconsistent or no observable effect. | 1. Compound Instability: The compound may be degrading in the culture medium at 37°C over the course of the experiment. 2. Sub-optimal Concentration: The concentration used may be too low to elicit a response. 3. Cell Line Insensitivity: The chosen cell line may have low expression of the sigma-1 receptor or compensatory mechanisms. | 1. Assess the stability of the compound in your specific culture medium over time. For long-term experiments, consider refreshing the medium with newly added compound at regular intervals.[6] 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify sigma-1 receptor expression in your cell line (e.g., via RT-qPCR or Western blot). |
| Cells are rounding up and detaching from the plate. | 1. Cytotoxicity: The concentration used is too high, leading to cell death. 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high. 3. On-Target Effect: The sigma-1 receptor may be involved in cell adhesion in your specific cell type. | 1. Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the IC50 value and select a non-toxic concentration for your experiments.[2] 2. Ensure the final vehicle concentration is consistent across all conditions, including the vehicle control, and is at a non-toxic level (e.g., ≤ 0.1%).[2] 3. Investigate the known functions of the sigma-1 receptor in cell adhesion and morphology. |
| High variability between experimental replicates. | 1. Incomplete Solubilization: The compound is not fully dissolved in the stock solution or medium. 2. Inconsistent Cell Seeding: Uneven cell density across wells. 3. Edge Effects: Wells on the perimeter of the culture plate are prone to evaporation. | 1. Ensure the stock solution is clear and fully dissolved before use. 2. Use a well-mixed cell suspension and be consistent with pipetting techniques. 3. Avoid using the outermost wells of the culture plate for data collection; instead, fill them with sterile PBS or medium to maintain humidity. |
Quantitative Data Summary
While specific cytotoxicity data for this compound is not currently available in the public domain, the following table includes its binding affinity and data from a closely related and well-characterized selective sigma-1 receptor antagonist, S1RA (E-52862) , to provide a reference for expected potency in cellular assays.
| Compound | Target | Parameter | Value | Notes |
| This compound | Sigma-1 Receptor | Ki | 22 nM | Binding affinity.[1] |
| S1RA (E-52862) | human σ1R | Ki | 17 nM | Binding affinity.[3][4][7][8] |
| S1RA (E-52862) | hERG expressed in CHO cells | IC50 | > 10 µM | Functional cellular assay.[4] |
| S1RA (E-52862) | hERG expressed in HEK293 cells | IC50 | > 10 µM | Functional cellular assay.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Stock Solution Preparation:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution in high-quality, anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the medium does not exceed a non-toxic level, typically 0.1% (v/v). Prepare a vehicle control with the same final DMSO concentration.
-
Protocol 2: Determining Cytotoxicity using an MTT Assay
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range could be from 0.01 µM to 100 µM.
-
Include a "vehicle-only" control and a "medium-only" (blank) control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. E-52862 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing EST64454 Hydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of EST64454 hydrochloride in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active antagonist of the sigma-1 receptor (σ1R) with a binding affinity (Ki) of 22 nM.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and intercellular signaling pathways.[2] As an antagonist, this compound inhibits the activity of this receptor, making it a promising candidate for pain management research.[1][3]
Q2: What is a good starting concentration range for this compound in a new in vitro experiment?
A2: For a new experiment, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. Based on its Ki value of 22 nM, a starting concentration range of 10 nM to 10 µM is recommended. For functional assays in neuronal cell lines like PC12, other sigma-1 receptor antagonists have shown clear activity at concentrations below 2.5 µM.[2] In toxicology-related studies, concentrations up to 50 µM have been used for assessing CYP induction in HepaRG™ cells, and up to 200 µM for P-gp inhibition assays.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is highly soluble in DMSO, up to 100 mg/mL (249.47 mM). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound in 249.5 µL of DMSO. Ensure the final DMSO concentration in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: How should I store this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). The solid form of this compound should be stored at 4°C, sealed, and protected from moisture.
Q5: What cell lines are appropriate for studying the effects of this compound?
A5: The choice of cell line should be guided by your research question. For pain research, neuronal cell lines are highly relevant. Examples include:
-
Dorsal Root Ganglion (DRG) neurons: These are primary sensory neurons that transmit pain signals.[4][5]
-
SH-SY5Y neuroblastoma cells: A human-derived cell line often used in neurotoxicity and neuroprotection studies.[6]
-
PC12 cells: A cell line derived from a pheochromytocoma of the rat adrenal medulla that can be differentiated into neuron-like cells.[2]
-
Human iPSC-derived sensory neurons: These provide a translationally relevant model for studying human pain mechanisms.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final DMSO concentration is too low to maintain solubility. Rapid dilution of the DMSO stock into the aqueous medium. | Perform a stepwise dilution of the stock solution. Pre-warm the cell culture medium to 37°C before adding the compound. Add the stock solution dropwise while gently swirling the medium. Ensure the final DMSO concentration is within the tolerated range for your cells (typically 0.1-0.5%). |
| No Observable Effect | The concentration of this compound is too low. The compound has degraded due to improper storage or handling. The cell line does not express the sigma-1 receptor at sufficient levels. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). Use a fresh aliquot of the stock solution. Confirm sigma-1 receptor expression in your cell line via Western blot or qPCR. |
| High Cell Toxicity | The concentration of this compound is too high. The final DMSO concentration is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Ensure the final DMSO concentration is below the cytotoxic level for your specific cell line and include a vehicle control (media with the same DMSO concentration). |
| Inconsistent Results | Inconsistent cell density at the time of treatment. Variation in incubation time. | Ensure uniform cell seeding density across all wells. Maintain consistent incubation times for all experiments. Minimize freeze-thaw cycles of the stock solution by using single-use aliquots. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Selective Sigma-1 Receptor Antagonist | [1] |
| Ki Value | 22 nM | [1] |
| Molecular Weight | 400.85 g/mol | |
| Formula | C18H23ClF2N4O2 | |
| Solubility in DMSO | ≥ 100 mg/mL (249.47 mM) | |
| Recommended Storage (Solid) | 4°C, sealed, away from moisture | |
| Recommended Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line and determine its 50% inhibitory concentration (IC50).
Materials:
-
Adherent cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remember to include a vehicle control (medium with the highest final DMSO concentration used).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the Sigma-1 Receptor and the inhibitory action of EST64454.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Logical decision tree for troubleshooting common experimental issues.
References
- 1. In Vitro Modeling of Human Dorsal Root Ganglion Neurons for GCaMP6-Based Calcium Imaging of Sensory Responses to HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroblastoma Cell Lines Are Refractory to Genotoxic Drug-Mediated Induction of Ligands for NK Cell-Activating Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immortalized Dorsal Root Ganglion Neuron Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Pain Assay Using Human iPSC-Derived Sensory Neurons and Microelectrode Array - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of EST64454 hydrochloride during storage
This technical support center provides guidance on preventing the degradation of EST64454 hydrochloride during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
Q2: What are the likely degradation pathways for this compound?
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] A stability-indicating method would show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
Q4: I observed a change in the physical appearance of the solid compound (e.g., color change, clumping). What should I do?
A4: A change in physical appearance can be an indicator of degradation or moisture absorption. It is recommended to re-analyze the material using a suitable analytical method like HPLC to confirm its purity before use. If degradation is confirmed, the batch should be discarded.
Q5: My stock solution has been stored for longer than the recommended period. Can I still use it?
A5: It is not recommended to use stock solutions beyond their recommended storage period. If you must use an older stock solution, its purity and concentration should be verified by an appropriate analytical method (e.g., HPLC) before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, protection from moisture). 2. Prepare fresh stock solutions from solid material. 3. If the problem persists, re-qualify the solid material using an analytical method like HPLC. |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products. | 1. Investigate the storage history of the compound and solutions. 2. Perform a forced degradation study to tentatively identify potential degradation products. 3. Optimize the chromatographic method to ensure separation of the main compound from all degradation products. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or concentration exceeding solubility limit at lower temperatures. | 1. Gently warm the solution and sonicate to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound Stock Solution
This protocol outlines a basic experiment to assess the stability of a stock solution under specific storage conditions.
-
Preparation of Stock Solution: Prepare a stock solution of known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution using a validated stability-indicating HPLC method to determine the initial peak area of this compound.
-
Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C and 4°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve an aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to thaw and reach room temperature. Analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation profile of a drug substance and for developing stability-indicating analytical methods.[3][4][5][6]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
After exposure, the samples should be analyzed by a suitable method like LC-MS to identify and characterize the degradation products.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Sealed container, away from moisture.[1][2] |
| Stock Solution | -80°C | Up to 6 months | Sealed container, away from moisture.[1][2] |
| Stock Solution | -20°C | Up to 1 month | Sealed container, away from moisture.[1][2] |
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for Suspected Degradation.
Caption: Experimental Workflow for a Forced Degradation Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. longdom.org [longdom.org]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Sigma-1 Receptor Antagonist Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sigma-1 (σ1) receptor antagonist binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Sigma-1 receptor antagonist binding assays in a question-and-answer format, providing potential causes and solutions.
Q1: Why is my total binding signal unexpectedly low?
A low total binding signal can indicate a fundamental problem with one or more core assay components.
-
Possible Cause: Inactive Radioligand. The radioligand may have degraded over time.
-
Solution: Aliquot your radioligand upon receipt and store it at the recommended temperature to minimize freeze-thaw cycles. It is also advisable to periodically check the radiochemical purity.
-
-
Possible Cause: Incorrect Buffer Composition. The pH, ionic strength, or absence of necessary co-factors in the binding buffer can negatively impact receptor binding.
-
Solution: Verify the composition of your binding buffer. A common buffer for Sigma-1 receptor assays is 50 mM Tris-HCl at a pH of 7.4. Ensure the pH is correct at the incubation temperature.[1]
-
-
Possible Cause: Assay Not at Equilibrium. The incubation time may be too short for the binding to reach equilibrium, particularly at low radioligand concentrations.
-
Solution: To determine the optimal incubation time to reach equilibrium, perform a time-course experiment (association kinetics). An incubation time of 90 minutes at 37°C is often sufficient for the sigma-1 receptor.[2]
-
-
Possible Cause: Insufficient Receptor Concentration. The amount of tissue or cell membrane preparation may be too low.
Q2: My total binding is adequate, but my specific binding is low (high non-specific binding). What can I do?
High non-specific binding (NSB) can mask the specific signal. Ideally, specific binding should account for at least 80-90% of the total binding.
-
Possible Cause: High Radioligand Concentration. Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.
-
Solution: Use a radioligand concentration at or near the Kd value. For competition assays with [3H]-(+)-pentazocine, a concentration around 10 nM is often used, as its Kd for the Sigma-1 receptor is approximately 10 nM.[2]
-
-
Possible Cause: Hydrophobicity of Ligands. Both the radioligand and the test compounds, if hydrophobic, can stick to plasticware and filter mats.
-
Solution: Consider coating plates and filter mats with a blocking agent like 0.1% bovine serum albumin (BSA) or polyethyleneimine (PEI). Including BSA in the assay buffer can also help.[3]
-
-
Possible Cause: Inadequate Washing. Insufficient washing after incubation can leave unbound radioligand trapped in the filter, leading to high background.
-
Solution: Increase the volume and/or the number of wash steps. Use ice-cold wash buffer to slow the dissociation of the radioligand from the receptor.
-
-
Possible Cause: Inappropriate Blocking Agent for NSB determination. The unlabeled ligand used to define non-specific binding may not be optimal.
Q3: My results are inconsistent and not reproducible. What are the likely causes?
Inconsistent results can stem from various factors, from technical errors to reagent variability.
-
Possible Cause: Pipetting Errors. Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of variability.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing dilution series, ensure thorough mixing between each dilution.
-
-
Possible Cause: Batch-to-Batch Reagent Variability. This can apply to buffers, radioligands, and particularly the biological source of the receptor (e.g., different membrane preparations).
-
Solution: Prepare large batches of buffers and qualify new lots of critical reagents. For membrane preparations, characterize each new batch with a saturation binding experiment to determine the receptor density (Bmax) and Kd.
-
-
Possible Cause: Temperature Fluctuations. Binding affinity can be temperature-dependent.
-
Solution: Ensure a consistent incubation temperature for all samples throughout the experiment. Use a calibrated incubator or water bath.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Sigma-1 receptor antagonist binding assays.
Table 1: Commonly Used Radioligands and Their Properties
| Radioligand | Selectivity | Typical Kd (nM) | Typical Concentration in Assays |
| [3H]-(+)-pentazocine | Selective for Sigma-1 | ~10 | 10-15 nM |
| [3H]-DTG | Non-selective (binds both Sigma-1 and Sigma-2) | ~47 (for Sigma-2 in the presence of a Sigma-1 mask) | 17 nM |
| [3H]-Haloperidol | Binds Sigma-1 and other receptors | 2 nM (final concentration in some assays) | Varies |
Data synthesized from multiple sources.[2][4][5]
Table 2: Typical Experimental Conditions for Radioligand Binding Assays
| Parameter | Typical Value/Condition | Notes |
| Incubation Temperature | 37°C | Can be performed at room temperature, but equilibrium time may change.[2][4] |
| Incubation Time | 90 - 120 minutes | Should be determined empirically by association kinetics.[2][4] |
| Membrane Protein | 100 - 500 µ g/well | Varies with tissue/cell source and receptor expression level.[3] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 or 8.0 | pH should be adjusted at the incubation temperature.[1] |
| Non-specific Binding | 10 µM Haloperidol | A high concentration of an unlabeled ligand to saturate specific sites.[2][4] |
| Washing | Ice-cold 50 mM Tris-HCl | Rapid filtration followed by multiple washes. |
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay for Sigma-1 Receptor
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand.
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand Stock: Prepare serial dilutions of [3H]-(+)-pentazocine to achieve final concentrations ranging from 0.3 to 300 nM.[2]
-
Non-specific Binding (NSB) Stock: 10 µM Haloperidol in binding buffer.
-
Membrane Preparation: Homogenized tissue (e.g., guinea pig liver) or cell membranes expressing the Sigma-1 receptor.[2]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add binding buffer, the appropriate dilution of radioligand, and membrane preparation.
-
Non-specific Binding Wells: Add binding buffer, the same dilution of radioligand, the NSB stock (to a final concentration of 10 µM Haloperidol), and membrane preparation.
-
Run each concentration in triplicate.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.[2]
-
Termination and Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Calculate specific binding by subtracting the average DPM from the NSB wells from the average DPM of the total binding wells for each radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Bmax and Kd values.
-
Protocol 2: Competitive Inhibition Assay for Sigma-1 Receptor Antagonists
This protocol is used to determine the inhibitory constant (Ki) of a test compound (antagonist).
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand Stock: Prepare [3H]-(+)-pentazocine at a concentration equal to or slightly above its Kd (e.g., 10 nM final concentration).[2]
-
Test Compound Stock: Prepare serial dilutions of the antagonist.
-
Non-specific Binding (NSB) Stock: 10 µM Haloperidol in binding buffer.
-
Membrane Preparation: As described in Protocol 1.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add binding buffer, radioligand stock, and membrane preparation.
-
Non-specific Binding Wells: Add binding buffer, radioligand stock, NSB stock, and membrane preparation.
-
Competition Wells: Add binding buffer, radioligand stock, the appropriate dilution of the test compound, and membrane preparation.
-
Run each condition in triplicate.
-
-
Incubation, Termination, and Counting: Follow steps 3-5 as described in Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Troubleshooting workflow for Sigma-1 receptor binding assays.
Caption: Simplified Sigma-1 receptor signaling and antagonist action.
References
- 1. benchchem.com [benchchem.com]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of EST64454 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of EST64454 hydrochloride, a selective sigma-1 receptor (σ1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective and orally active sigma-1 receptor (σ1R) antagonist with a Ki of 22 nM.[1] The σ1R is a unique transmembrane protein that acts as a molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface.[2][3][4] It is implicated in various cellular functions and is a therapeutic target for conditions such as neuropathic pain.[2][5]
Q2: What are the potential off-targets for σ1R antagonists like this compound?
While EST64454 is designed for selectivity, compounds targeting the σ1R may exhibit off-target binding to other receptors due to structural similarities in binding sites or the ligand's chemical properties. Potential off-targets for σ1R antagonists include:
-
Sigma-2 Receptor (σ2R): This is the most common off-target due to its relation to σ1R.[4][5][6]
-
NMDA Receptor (PCP site): Some σ1R ligands have shown affinity for the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor.[4][6]
-
Opioid Receptors (μ, κ, δ): There can be cross-reactivity with various opioid receptor subtypes.[4]
-
Dopamine (B1211576) Transporter (DAT): Binding to the dopamine transporter has been observed for some σ1R ligands.[4][7]
-
Adrenergic and Muscarinic Receptors: Broader screening has revealed interactions with adrenergic and muscarinic acetylcholine (B1216132) receptors for some sigma receptor ligands.[8]
Q3: Why is it crucial to investigate the off-target effects of this compound?
Investigating off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the primary target (σ1R) when it is, in fact, caused by an interaction with another protein.
-
Predicting Side Effects: Off-target binding is a common cause of adverse drug reactions.[8] Identifying these interactions early can help predict and mitigate potential side effects in preclinical and clinical development.
-
Discovering New Therapeutic Applications: Sometimes, an off-target effect can be beneficial and lead to the discovery of new therapeutic uses for a compound (polypharmacology).[9]
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Cellular Phenotype
Q: We are observing a cellular phenotype in our experiments with this compound that doesn't align with the known function of the σ1 receptor. How can we troubleshoot this?
A: This situation strongly suggests a potential off-target effect. Here is a systematic approach to investigate the issue:
-
Confirm On-Target Engagement: First, verify that EST64454 is engaging the σ1R in your cellular system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming target engagement in intact cells.[2][3][9][10][11]
-
Conduct a Broad Off-Target Profile: Screen this compound against a panel of known potential off-targets for σ1R antagonists. A competitive radioligand binding assay is the gold standard for this.[1][12][13][14]
-
Review the Literature for Phenotypic Clues: Compare your observed phenotype with published data for antagonists of the suspected off-targets (e.g., σ2R, NMDA, opioid receptors).
-
Use a Structurally Different σ1R Antagonist: As a control, use another well-characterized and structurally distinct σ1R antagonist. If the unexpected phenotype persists, it is more likely to be an on-target effect of σ1R inhibition in your specific model. If the phenotype is not replicated, it strengthens the hypothesis of an off-target effect specific to EST64454's chemical scaffold.
Issue 2: High Background Signal in a Binding Assay
Q: We are performing a radioligand binding assay to test the selectivity of this compound and are observing a high background signal. What could be the cause?
A: High background in a radioligand binding assay can obscure the specific binding signal. Consider the following troubleshooting steps:
-
Sub-optimal Blocking of Non-Specific Binding: Ensure you are using an appropriate concentration of a structurally unrelated compound to define non-specific binding.
-
Radioligand Issues:
-
Degradation: Ensure the radioligand has been stored correctly and has not degraded.
-
Concentration: Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding.[14]
-
-
Insufficient Washing: Increase the number or volume of washes to remove unbound radioligand from the filters.[12]
-
Filter Binding: The compound or radioligand might be sticking to the filter paper. Pre-soaking the filters in a blocking agent like polyethyleneimine (PEI) can help reduce this.[12][15]
Data Presentation
The following table summarizes the binding affinities (Ki values) of several known σ1R antagonists against common off-targets. This data can serve as a reference for establishing a selectivity profile for this compound.
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (Off-Target Ki / Primary Target Ki) |
| EST64454 | σ1R | 22 | - | - | - |
| Haloperidol | σ1R | 2.3 | D2 Receptor | ~1-2 | ~0.4-0.9 |
| BD-1063 | σ1R | 4.43[7] | σ2R | >1000 | >225 |
| S1RA (E-52862) | σ1R | 17[16] | σ2R | >1000[16] | >58 |
| WQ 1 | σ1R | pKi 10.85 (~0.14 nM)[7] | σ2R | pKi 6.53 (~295 nM)[7] | ~2107 |
| DAT | pKi 5.80 (~1585 nM)[7] | ~11321 | |||
| Compound 3 | σ1R | - | σ2R | - | 63,096-fold[4][6] |
| DAT | - | 181,970-fold[4] | |||
| NMDA | - | >776,247-fold[4] | |||
| μ Opioid | - | >776,247-fold[4] | |||
| κ Opioid | - | >776,247-fold[4] | |||
| δ Opioid | - | 117,490-fold[4] |
Note: Ki values can vary depending on experimental conditions. This table is for illustrative purposes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Profiling
This protocol outlines a general procedure to determine the binding affinity (Ki) of this compound for a potential off-target receptor.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12]
- Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.[12]
- Radioligand: Prepare a stock solution of a suitable radioligand for the target receptor. The final concentration in the assay should be close to its Kd.[14]
- Test Compound: Prepare serial dilutions of this compound.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
2. Assay Procedure:
- In a 96-well plate, combine the assay buffer, radioligand, test compound (or buffer for total binding, or non-specific control), and the membrane preparation.[12]
- Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]
- Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[12]
- Measure the radioactivity retained on the filters using a scintillation counter.[12]
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that this compound engages the σ1 receptor in a cellular environment.[2][3][9][11]
1. Cell Treatment:
- Culture cells known to express the σ1 receptor.
- Treat the cells with this compound or vehicle (e.g., DMSO) and incubate under normal culture conditions.[2]
2. Thermal Challenge:
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[3]
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[11]
- Separate the soluble protein fraction (containing non-denatured protein) from the precipitated protein by centrifugation.[11]
- Quantify the amount of soluble σ1 receptor in the supernatant using a standard protein detection method such as Western blot or ELISA.
4. Data Analysis:
- Plot the amount of soluble σ1 receptor as a function of temperature for both vehicle- and drug-treated samples.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the σ1 receptor.[3]
Visualizations
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
challenges in dissolving EST64454 hydrochloride for experiments
Welcome to the technical support center for EST64454 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active antagonist of the sigma-1 receptor (σ1R) with a Ki of 22 nM.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in modulating calcium signaling and cellular stress responses.[2][3] By antagonizing this receptor, EST64454 is investigated for its potential therapeutic effects, particularly in pain management.[1][4]
Q2: I am experiencing difficulty dissolving this compound. Is it poorly soluble?
A2: Contrary to what might be expected, EST64454 has been described as having "outstanding aqueous solubility".[4] It is classified as a Biopharmaceutics Classification System (BCS) Class I compound, indicating high solubility and high permeability.[4] Challenges in dissolution are therefore not typically due to inherently low aqueous solubility but may arise from specific experimental requirements such as:
-
High concentration requirements: The desired concentration for your experiment may exceed its solubility in a particular solvent system.
-
Solvent choice: While aqueous solubility is good, it may be limited in certain organic solvents or buffer systems.
-
pH of the solution: As a hydrochloride salt of a basic compound, its solubility is pH-dependent.
-
Kinetic vs. thermodynamic solubility: The compound might initially dissolve to form a supersaturated solution which can then precipitate over time.
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3:
-
Solid: Store at 4°C, sealed and protected from moisture.[1]
-
In solvent: For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to seal the storage vials to protect from moisture.[1] Avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended method for preparing a stock solution?
A4: The most common solvent for preparing a high-concentration stock solution is DMSO. This compound is soluble in DMSO at 100 mg/mL (249.47 mM).[1] It is critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Gentle heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[1]
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A5: This is a common phenomenon known as "antisolvent precipitation" or "salting out". The compound is highly soluble in the DMSO stock but may be less soluble in the final aqueous buffer, especially at high concentrations. To prevent this:
-
Lower the final concentration: Ensure your final concentration is below the solubility limit in the aqueous buffer.
-
Slow, dropwise addition: Add the DMSO stock solution slowly to the vigorously stirring or vortexing aqueous buffer. This prevents localized high concentrations.
-
Use an intermediate dilution step: If a high final concentration is needed, consider a serial dilution approach.
-
Utilize co-solvents: For in vivo experiments or challenging in vitro systems, using a co-solvent system is often the most robust solution. See the Experimental Protocols section for recommended formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter when dissolving this compound.
| Problem | Potential Cause | Recommended Solution |
| Solid will not dissolve in aqueous buffer (e.g., PBS) | Concentration exceeds aqueous solubility limit. | Try a lower concentration. Although aqueous solubility is high, there is a limit. |
| pH of the buffer is not optimal. | As a hydrochloride salt, solubility is generally higher in more acidic conditions. Try adjusting the buffer pH to a slightly lower value if your experiment permits. | |
| Insufficient physical agitation. | Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., 37°C) can also help, but monitor for any degradation. | |
| Precipitation occurs immediately upon adding DMSO stock to aqueous buffer | Antisolvent precipitation due to high final concentration. | Lower the final concentration of this compound. |
| Improper mixing technique. | Add the DMSO stock dropwise to the vigorously stirring aqueous buffer. Do not add the buffer to the DMSO stock. | |
| Solution is initially clear but becomes cloudy or precipitates over time | Formation of a supersaturated solution that is not stable. | Prepare fresh solutions for each experiment and use them promptly. Consider using a co-solvent system for better stability. |
| Temperature change. | If the solution was prepared warm, it might precipitate upon cooling to room temperature. Maintain a constant temperature. | |
| pH shift over time. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH. | |
| Inconsistent results between experiments | Inconsistent solution preparation. | Standardize your dissolution protocol. Use fresh, high-quality solvents (especially anhydrous DMSO) for each preparation.[5] |
| Degradation of the compound. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL (249.47 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is critical.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.24 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.24 mM) | Clear solution.[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₃ClF₂N₄O₂ |
| Molecular Weight | 400.85 g/mol |
| Appearance | White to light yellow solid |
| CAS Number | 1950569-11-5 |
| Mechanism of Action | Sigma-1 Receptor (σ1R) Antagonist |
| Ki | 22 nM |
| (Data sourced from MedChemExpress)[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate vial.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Dissolution: Vortex the vial for 1-2 minutes. For complete dissolution, sonicate in an ultrasonic water bath for 10-15 minutes.[1][5]
-
Inspection: Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Co-solvent Formulation)
This protocol is based on a common formulation for in vivo administration and yields a clear solution.[1]
-
Prepare a high-concentration DMSO stock: Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
Mixing Order (for a 1 mL final volume): a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
Final Concentration: This procedure results in a 2.5 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Usage: It is recommended to prepare this working solution fresh on the day of the experiment.
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). In its inactive state, it is bound to another chaperone, BiP. Upon stimulation by ligands (agonists) or cellular stress, σ1R dissociates from BiP and can then interact with and modulate various downstream effectors, including ion channels and other signaling proteins, to regulate cellular processes like calcium homeostasis and neuronal function. EST64454 acts as an antagonist, blocking these actions.
Caption: Simplified signaling pathway of the Sigma-1 Receptor (σ1R) and the antagonistic action of EST64454.
Troubleshooting Workflow for Dissolution Issues
This workflow provides a logical sequence of steps to diagnose and solve common dissolution problems with this compound.
Caption: A logical workflow for troubleshooting dissolution problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
stability of EST64454 hydrochloride at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of EST64454 hydrochloride at room temperature. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at 4°C, sealed tightly, and protected from moisture. While it may be shipped at room temperature, prolonged storage at ambient conditions is not advised. Once dissolved in a solvent, stock solutions are stable for up to one month at -20°C or for up to six months at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: Can I store this compound at room temperature?
A2: While short-term exposure to room temperature during shipping and handling is generally acceptable, there is no comprehensive data available on the long-term stability of solid this compound at room temperature. For optimal compound integrity, adherence to the recommended storage condition of 4°C for the solid and -20°C or -80°C for solutions is strongly advised. If the compound is to be used frequently, preparing a fresh stock solution is recommended over repeatedly exposing the solid to ambient conditions.
Q3: My this compound powder appears clumpy or wet. What should I do?
A3: Clumping or a wet appearance can indicate that the compound is hygroscopic, meaning it absorbs moisture from the air. This can affect the compound's stability and make accurate weighing difficult. If you observe this, it is recommended to handle the compound in a controlled environment with low humidity, such as a glove box. For storage, ensure the container is tightly sealed and consider using a desiccant. If the powder's integrity is a concern, it is advisable to use a fresh, properly stored vial.
Q4: I'm having trouble dissolving this compound. What can I do?
A4: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Verify the solvent: Ensure you are using a recommended solvent for this compound, such as DMSO.
-
Gentle warming: A brief period of warming the solution in a water bath (e.g., at 37°C) can aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break down any aggregates and facilitate dissolution.
-
Fresh solvent: Ensure the solvent is anhydrous, as absorbed water can sometimes affect solubility.
Q5: My this compound solution, prepared in DMSO, precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?
A5: This is a common phenomenon known as precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this:
-
Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution (typically below 0.5%).
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Vortexing during dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Use of solubilizing agents: In some cases, the addition of a small amount of a surfactant or cyclodextrin (B1172386) to the aqueous buffer can help to maintain the compound's solubility. However, the compatibility of these agents with your specific assay should be verified.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Always store this compound as recommended (solid at 4°C; solutions at -20°C or -80°C). Use fresh aliquots for each experiment to avoid freeze-thaw cycles. |
| Loss of compound activity over time in an assay | Instability of the compound in the assay medium at room temperature or 37°C. | Conduct a time-course experiment to assess the stability of this compound in your specific assay buffer and under your experimental conditions. Consider adding the compound to the assay at the last possible moment. |
| Appearance of unexpected peaks in chromatography | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are general conditions that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Incubate at room temperature, protected from light, for a defined period.
- Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.
4. Thermal Degradation:
- Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set duration.
- At various time points, take a sample, dissolve it in a suitable solvent, and analyze.
5. Photolytic Degradation:
- Expose a solution of this compound (e.g., in methanol (B129727) or water) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the samples at various time points.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is a good starting point for nitrogen-containing heterocyclic compounds.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by measuring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
- Injection Volume: Typically 10-20 µL.
2. Method Development:
- Analyze the undergraded this compound and the samples from the forced degradation studies.
- Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and all degradation products.
- The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
3. Validation:
- The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental outcomes.
Technical Support Center: Optimizing pH for EST64454 Hydrochloride Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for the optimal activity of EST64454 hydrochloride, a σ1 receptor antagonist.[1][2] Given that specific optimal pH values for this compound are not extensively published, this guide offers general principles, experimental protocols, and troubleshooting advice to help you determine the ideal conditions for your specific assay.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in my experiments with this compound?
The pH of a reaction buffer is a crucial factor that directly influences the activity and stability of enzymes and the ionization state of compounds.[3][4] For an antagonist like EST64454, the pH can affect its binding to the σ1 receptor by altering the charge states of amino acid residues in the receptor's binding site and the compound itself.[3] Deviations from the optimal pH can lead to a significant loss of compound activity and experimental reproducibility.[3]
Q2: What is the solubility of this compound and how might pH affect it?
This compound is reported to have outstanding aqueous solubility, which allows for its classification as a Biopharmaceutics Classification System (BCS) class I compound.[1] However, the solubility of compounds with ionizable groups can be pH-dependent.[5][6] While EST64454 is highly soluble, extreme pH values could potentially affect its stability and solubility in your specific assay medium.[4] It is always good practice to visually inspect for any precipitation after adding the compound to your buffer.
You will need to perform an empirical pH optimization experiment. This typically involves testing the activity of this compound across a range of pH values to identify the optimum.[3] A general protocol for this is provided in the "Experimental Protocols" section of this guide. The process involves measuring the compound's effect (e.g., inhibition of ligand binding or a downstream signaling event) in a series of buffers with different pH values.[3]
Q4: What are some common buffer systems I can use to test a range of pH values?
It is important to use different buffer systems for overlapping pH ranges to control for potential buffer-specific effects.[3] The buffer should have sufficient buffering capacity at the chosen pH, which is typically within ±1 pH unit of its pKa.[3]
| pH Range | Common Buffer Systems |
| 4.0 - 5.6 | Acetate |
| 5.5 - 6.7 | MES (2-(N-morpholino)ethanesulfonic acid) |
| 6.1 - 7.5 | PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) |
| 6.8 - 8.2 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| 7.2 - 8.6 | TES (2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid) |
| 8.6 - 10.0 | Bicine (N,N-bis(2-hydroxyethyl)glycine) |
Q5: How can I ensure the pH of my prepared buffers is accurate?
Accurate pH measurement is critical. Always calibrate your pH meter before use with at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01).[7] Ensure the buffers and your sample are at the same temperature, as pH readings are temperature-dependent.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound activity | Suboptimal pH: The pH of your assay buffer may be outside the optimal range for receptor binding. | Perform a pH optimization experiment as detailed in the "Experimental Protocols" section to determine the optimal pH.[3] |
| Compound Instability: The compound may be degrading in your buffer due to pH or other factors.[4] | Prepare fresh solutions of this compound for each experiment. Assess compound stability at different pH values if degradation is suspected.[9][10] | |
| Incorrect Concentration: Errors in dilution or calculation may lead to a lower than expected final concentration. | Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes.[8] | |
| Inconsistent results between experiments | pH Shift During Experiment: Insufficient buffer capacity can lead to pH changes during the assay.[3] | Ensure you are using the buffer within its effective pH range (pKa ± 1). Consider increasing the buffer concentration (typically 25-100 mM).[3] |
| Temperature Fluctuations: Enzyme and binding kinetics are sensitive to temperature.[11] | Ensure all assay components are at the correct temperature before starting the experiment and maintain a consistent temperature throughout.[8] | |
| Improperly Stored Reagents: Repeated freeze-thaw cycles can damage enzymes or other biological reagents.[11] | Aliquot reagents into smaller volumes to avoid multiple freeze-thaw cycles.[8] | |
| Precipitation observed in assay wells | Poor Compound Solubility at Assay pH: The pH of the buffer may be affecting the solubility of this compound or other assay components.[9] | Test a range of pH values to find a balance between activity and solubility.[9] Although EST64454 is highly soluble, interactions with other components could lead to precipitation. |
| High Concentration of Compound or Other Reagents: The concentration of one or more components may exceed its solubility limit in the assay buffer. | Optimize the concentrations of all assay components.[9] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
Objective: To systematically measure the activity of this compound across a range of pH values to identify the optimum for a specific assay.[3]
Materials:
-
This compound
-
Target receptor (e.g., purified σ1 receptor, cell membrane preparations, or whole cells expressing the receptor)
-
A series of assay buffers covering a pH range (e.g., from pH 5.0 to 9.0 in 0.5 unit increments)
-
Radioligand or fluorescent probe for the σ1 receptor
-
96-well microplates (plate type should be compatible with the detection method)[8]
-
Microplate reader
Methodology:
-
Buffer Preparation: Prepare a set of assay buffers at the desired final concentration (e.g., 50 mM) for each pH value to be tested. It is recommended to use different buffer systems for overlapping pH ranges.[3]
-
Assay Setup:
-
In a 96-well plate, add the assay buffer for each respective pH.
-
Add this compound at a fixed concentration to the test wells.
-
Include control wells for each pH:
-
Total binding (buffer + radioligand/probe + receptor)
-
Non-specific binding (buffer + radioligand/probe + receptor + excess unlabeled ligand)
-
No-enzyme/receptor control (to measure background signal)[9]
-
-
-
Reaction Initiation: Add the radioligand/probe and the receptor preparation to all appropriate wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a constant temperature for a predetermined amount of time to allow the binding to reach equilibrium.
-
Data Collection: Measure the signal (e.g., radioactivity, fluorescence) using a microplate reader.
-
Data Analysis:
-
For each pH value, calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition by this compound at each pH.
-
Plot the percent inhibition (y-axis) against the buffer pH (x-axis). The pH at which the highest inhibition is observed is the optimal pH for this compound activity under your experimental conditions.[3]
-
Protocol 2: Preparation of a 1 M HEPES Buffer Stock Solution (pH 7.4)
Objective: To prepare a concentrated stock solution of a commonly used biological buffer.
Materials:
-
HEPES free acid powder
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized water
-
Calibrated pH meter[7]
-
Stir plate and stir bar
-
Graduated cylinder and beaker
Methodology:
-
Weigh out the appropriate amount of HEPES powder to make a 1 M solution (Molecular Weight = 238.3 g/mol ; for 1 L, use 238.3 g).
-
Add the powder to a beaker containing approximately 80% of the final desired volume of deionized water.
-
Place the beaker on a stir plate and add a stir bar to dissolve the powder.
-
Once dissolved, place the pH probe in the solution and monitor the pH.
-
Slowly add 10 N NaOH or KOH dropwise to adjust the pH to 7.4. Be cautious, as strong bases can cause rapid pH changes.[12]
-
Once the target pH is reached, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Visualizations
Caption: Hypothetical signaling pathway antagonized by EST64454.
Caption: Experimental workflow for determining optimal pH.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EST64454 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sigma-1 Receptor Antagonists: EST64454 Hydrochloride vs. E-52862
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective sigma-1 receptor (σ1R) antagonists: EST64454 hydrochloride and E-52862. Both compounds have been developed as potential analgesics for neuropathic pain, targeting the σ1R, a unique ligand-operated molecular chaperone involved in pain modulation. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their respective efficacy and pharmacological profiles.
At a Glance: Key Pharmacological and Efficacy Parameters
The following tables summarize the quantitative data available for this compound and E-52862, offering a side-by-side comparison of their binding affinities, pharmacokinetic properties, and efficacy in various pain models.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | E-52862 (S1RA) |
| Target | Sigma-1 Receptor (σ1R) | Sigma-1 Receptor (σ1R) |
| Binding Affinity (Ki) | 22 nM (human σ1R)[1] | 17.0 ± 7.0 nM (human σ1R)[2][3] |
| Selectivity | Selective over σ2R | High selectivity over σ2R (Ki > 1000 nM) and a panel of 170 other receptors, enzymes, transporters, and ion channels[2][3] |
| Other Activity | - | Moderate affinity for human 5-HT2B receptor (Ki = 328 nM) with low potency antagonistic activity (IC50 = 4700 nM)[3] |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | E-52862 (S1RA) |
| Species | Male Wistar Rats | Not specified in detail in the provided results |
| Administration | 10 mg/kg; p.o.[1] | Crosses the blood-brain barrier and binds to σ1 receptors in the CNS[3] |
| Cmax | 771 ng/mL[1] | - |
| t1/2 | 3.4 hours[1] | - |
| AUC0-∞ | 1431 ng·h/mL[1] | - |
| Oral Bioavailability (F%) | 69%[1] | - |
| Species | Male CD1 Mice | - |
| Administration | 10 mg/kg; p.o.[1] | - |
| Cmax | 1178 ng/mL[1] | - |
| t1/2 | <1 hour[1] | - |
| AUC0-∞ | 2645 ng·h/mL[1] | - |
| Oral Bioavailability (F%) | 60%[1] | - |
Table 3: Preclinical Efficacy in Pain Models
| Pain Model | This compound | E-52862 (S1RA) |
| Capsaicin-induced mechanical hypersensitivity (mice) | Demonstrated antinociceptive properties[4] | Dose-dependently inhibited capsaicin-induced mechanical hypersensitivity[5] |
| Partial sciatic nerve ligation (mice) | Demonstrated antinociceptive properties[4] | Dose-dependently inhibited mechanical and thermal hypersensitivity[5] |
| Formalin-induced nociception (mice) | - | Dose-dependently inhibited both phases of formalin-induced nociception[5] |
| Streptozotocin (STZ)-induced diabetic neuropathy (rats) | - | Reduced mechanical hyperalgesia after acute treatment. Repeated administration for 7 days significantly alleviated mechanical allodynia at a dose of 40 mg/kg (IP, BID)[6][7] |
| Oxaliplatin (OX)-induced polyneuropathy (rats) | - | Single administration reversed hypersensitivity to cold stimuli. Repeated administration showed an increased antinociceptive effect[7] |
| Chronic constriction injury of the infraorbital nerve (IoN) (rats) | - | Acute treatment reduced mechanical allodynia[7] |
Table 4: Clinical Efficacy of E-52862
| Indication | Key Findings |
| Chronic Postsurgical Pain (CPSP) | Phase II trial showed a statistically significant reduction in average pain scores compared to placebo after 4 weeks of treatment (-1.6 vs. -0.9, p = 0.029).[8][9] |
| Painful Diabetic Neuropathy (PDN) | Phase II trial showed reductions in pain intensity, but the difference from placebo was not statistically significant (-2.2 vs. -2.1, p = 0.766), potentially due to a high placebo response rate.[8][9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Sigma-1 Receptor Antagonism in Pain Modulation.
Caption: Preclinical Neuropathic Pain Model Workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Receptor Binding Assay (General Protocol)
-
Tissue Preparation: Guinea pig brain membranes are prepared as the source of σ1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine is used as the radioligand to label the σ1 receptors.
-
Incubation: The brain membrane preparation is incubated with the radioligand and varying concentrations of the test compound (this compound or E-52862).
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of a known σ1R ligand, such as haloperidol (B65202) (1 µM).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The binding affinity (Ki) is calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Capsaicin-Induced Mechanical Hypersensitivity Model (Mouse)
-
Acclimation: Male CD1 mice are acclimated to the testing environment and von Frey filaments.
-
Baseline Measurement: Baseline mechanical withdrawal thresholds are determined using calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Drug Administration: Mice are orally administered with either the vehicle, this compound, or E-52862 at specified doses.
-
Capsaicin (B1668287) Injection: A solution of capsaicin is injected into the plantar surface of the hind paw to induce mechanical hypersensitivity.
-
Post-treatment Measurement: Mechanical withdrawal thresholds are reassessed at various time points after capsaicin injection.
-
Data Analysis: The antinociceptive effect is determined by the reversal of the capsaicin-induced reduction in withdrawal threshold. Data are typically analyzed using a two-way ANOVA followed by a post-hoc test.
Phase II Clinical Trial in Chronic Postsurgical Pain (E-52862)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with moderate-to-severe, neuropathic, chronic postsurgical pain.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either E-52862 or a matching placebo.
-
Treatment: Oral, once-daily administration for 4 weeks.
-
Primary Efficacy Endpoint: The change from baseline in the weekly mean of the daily average pain intensity score at Week 4, measured on an 11-point Numerical Pain Rating Scale (NPRS).
-
Statistical Analysis: The primary efficacy analysis is performed on the full analysis set, which includes all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy assessment. An analysis of covariance (ANCOVA) model is used to compare the treatment groups.
Discussion and Conclusion
Both this compound and E-52862 are potent and selective σ1R antagonists. Based on the available data, they exhibit comparable in vitro binding affinities for the human σ1 receptor.
E-52862 is further along in the development pipeline, with data from Phase II clinical trials. These trials have demonstrated its efficacy in chronic postsurgical pain, providing clinical validation for the therapeutic potential of σ1R antagonism in this indication.[8][9] However, its efficacy in painful diabetic neuropathy was not conclusively demonstrated in the Phase II setting, highlighting the complexities of translating preclinical findings to diverse patient populations.[8][9]
This compound is a newer clinical candidate with a promising preclinical profile. A key reported advantage is its outstanding aqueous solubility, which, combined with high permeability, may classify it as a Biopharmaceutics Classification System (BCS) class I compound.[4] This could translate to more predictable absorption and bioavailability in humans. Its preclinical efficacy in established pain models is comparable to that reported for E-52862.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E-52862 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
A Comparative Guide to EST64454 Hydrochloride and Other Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, as well as for pain management. This guide provides a comprehensive comparison of EST64454 hydrochloride, a selective S1R antagonist, with other prominent antagonists in the field: S1RA (E-52862), BD-1063, NE-100, and the classical antagonist, haloperidol (B65202). This objective analysis is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its target is a critical parameter in drug development. The following table summarizes the reported binding affinities (Ki) of this compound and other selected sigma-1 receptor antagonists. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Compound | Organism/Tissue | Radioligand | Ki (nM) | Reference |
| This compound | Human (recombinant) | --INVALID-LINK---Pentazocine | 22 | [1] |
| S1RA (E-52862) | Human (recombinant) | --INVALID-LINK---Pentazocine | 17.0 ± 7.0 | [2] |
| BD-1063 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 3.2 | [3] |
| NE-100 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 1.0 | [3] |
| Haloperidol | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 3.2 | [3] |
| Haloperidol | Human | Not Specified | 2.3 | [4] |
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor modulates a variety of intracellular signaling pathways, primarily through its function as a molecular chaperone. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). The binding of ligands can either promote or inhibit the dissociation of this complex, leading to downstream effects on ion channels and cellular homeostasis.
Caption: Sigma-1 receptor signaling cascade.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of pharmacological agents. Below are methodologies for key assays used to characterize sigma-1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the sigma-1 receptor by a non-labeled test compound.
Materials:
-
Biological Source: Guinea pig brain membranes or cell lines expressing human sigma-1 receptors (e.g., HEK293 cells).
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Test Compounds: this compound and other antagonists.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare membrane homogenates from the chosen biological source.
-
In a 96-well plate, add a fixed concentration of --INVALID-LINK---Pentazocine to each well.
-
Add increasing concentrations of the test compound to the wells.
-
For determining non-specific binding, add a high concentration of haloperidol to a set of wells.
-
Add the membrane homogenate to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Sigma-1 Receptor-BiP Dissociation Assay
This functional assay helps to differentiate between sigma-1 receptor agonists and antagonists based on their effect on the interaction between S1R and BiP.[5]
Objective: To determine if a test compound promotes the dissociation of the S1R-BiP complex (agonist effect) or stabilizes it (antagonist effect).
Materials:
-
Cell line co-expressing tagged versions of S1R and BiP suitable for co-immunoprecipitation or a proximity-based assay like Bioluminescence Resonance Energy Transfer (BRET).
-
Test compounds (agonists and antagonists).
-
Cell lysis buffer.
-
Antibodies against the tags on S1R or BiP for immunoprecipitation.
-
Western blotting reagents or a plate reader for BRET signal detection.
Procedure (Co-Immunoprecipitation):
-
Culture the cells expressing tagged S1R and BiP.
-
Treat the cells with the test compound for a specified duration.
-
Lyse the cells and perform immunoprecipitation using an antibody against the S1R tag.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the BiP tag.
-
Analyze the amount of BiP that co-immunoprecipitated with S1R. A decrease in the BiP signal in the presence of the test compound suggests an agonist effect, while no change or an increase suggests an antagonist effect.[5]
Caption: Workflow for S1R-BiP Dissociation Assay.
Intracellular Calcium Mobilization Assay
Sigma-1 receptor ligands can modulate intracellular calcium levels. This assay can be used to assess the functional activity of antagonists.
Objective: To measure the effect of sigma-1 receptor antagonists on intracellular calcium concentration.
Materials:
-
A suitable cell line (e.g., neuroblastoma cells) endogenously or exogenously expressing sigma-1 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Sigma-1 receptor agonist (e.g., PRE-084) to induce a response.
-
Test compounds (antagonists).
-
Fluorescence plate reader or microscope.
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with the test antagonist at various concentrations.
-
Stimulate the cells with a sigma-1 receptor agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
An antagonist will typically block the calcium response induced by the agonist.
Conclusion
This compound is a potent and selective sigma-1 receptor antagonist. Its binding affinity is comparable to that of other well-characterized antagonists such as S1RA (E-52862) and haloperidol. The choice of an appropriate antagonist for research will depend on the specific experimental context, including the desired selectivity profile and the functional assay being employed. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel sigma-1 receptor ligands.
References
- 1. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 2. Sigma-1 Receptor and Binding Immunoglobulin Protein Interact with Ulinastatin Contributing to a Protective Effect in Rat Cerebral Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of EST64454 Hydrochloride for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding selectivity of EST64454 hydrochloride for the sigma-1 (σ₁) receptor against other alternative sigma-1 receptor ligands. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a novel, orally active antagonist of the sigma-1 (σ₁) receptor, identified as a potential clinical candidate for the management of pain.[1] Its high affinity and selectivity for the σ₁ receptor are critical attributes for its therapeutic potential, minimizing the risk of off-target effects. This guide will delve into the quantitative data supporting its selectivity profile in comparison to other well-known sigma-1 receptor ligands.
Comparative Selectivity Profile
The selectivity of a compound is a crucial factor in drug development, as it determines the likelihood of off-target effects and potential side effects. The following table summarizes the binding affinities (Ki in nM) of this compound and other reference sigma-1 receptor ligands for the sigma-1 receptor and a panel of other receptors. A higher Ki value indicates lower binding affinity.
| Ligand | σ₁ (Ki, nM) | σ₂ (Ki, nM) | Dopamine D₂ (Ki, nM) | Opioid μ (Ki, nM) | NMDA (IC₅₀, nM) | Serotonin 5-HT₂ₐ (Ki, nM) |
| EST64454 (Antagonist) | 22[2] | >10,000[2] | Data not available | Data not available | Data not available | Data not available |
| SA4503 (Agonist) | 4.6 - 17.4[3] | 63.1 - 1784[3] | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| PRE-084 (Agonist) | 44 (IC₅₀) | >10,000 | >10,000 | >10,000 | >100,000 (PCP site) | >10,000 |
| Haloperidol (Antagonist) | 1.4 - 3.2 | 16 - 325 | 1.5 - 5 | >10,000 | >10,000 | 25 - 100 |
Note: Data for off-target binding of this compound is limited in publicly available literature. The high Ki for the σ₂ receptor suggests a high degree of selectivity over this closely related subtype. For SA4503, it has been reported to have little affinity for 36 other receptors, and for PRE-084, an IC₅₀ of >10,000 nM has been reported for a variety of other receptor systems.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an assay for the sigma-1 receptor.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: Typically --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
-
Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain, HEK-293 cells transfected with the human sigma-1 receptor).
-
Test Compound: this compound or other comparator ligands at various concentrations.
-
Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A mixture of the membrane preparation, radioligand, and either the test compound or the non-specific binding control is incubated in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To further understand the context of sigma-1 receptor modulation, the following diagrams illustrate the experimental workflow and a simplified signaling pathway.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EST64454 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EST64454 Hydrochloride and BD-1063 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel analgesic development, sigma-1 receptor (σ1R) antagonists have emerged as a promising therapeutic class. This guide provides a detailed, objective comparison of two prominent σ1R antagonists, EST64454 hydrochloride and BD-1063, based on their performance in preclinical pain models. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for future studies.
Executive Summary
Both this compound and BD-1063 are selective sigma-1 receptor antagonists that have demonstrated antinociceptive effects in various animal models of pain. BD-1063 has been extensively studied in models of nociplastic and neuropathic pain, with comprehensive data available on its dose-dependent efficacy and long-lasting effects. This compound has shown promise in inflammatory and neuropathic pain models, although detailed quantitative efficacy data is less prevalent in the public domain. This guide aims to consolidate the existing data to facilitate a comparative understanding of these two compounds.
Compound Properties
| Property | This compound | BD-1063 |
| Target | Sigma-1 Receptor (σ1R) | Sigma-1 Receptor (σ1R) |
| Mechanism of Action | Antagonist | Antagonist |
| Binding Affinity (Ki) | 22 nM[1] | Not explicitly stated in the provided results |
| Chemical Class | Pyrazole derivative | Piperazine derivative |
| Administration Route | Oral (p.o.) | Intraperitoneal (i.p.) |
Efficacy in Pain Models: A Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and BD-1063 in various preclinical pain models.
Nociplastic Pain Models (Fibromyalgia-like)
BD-1063: Reserpine-Induced Myalgia (RIM6) and Acidic Saline-Induced (ASI) Fibromyalgia-like Pain in Mice [2][3][4]
| Pain Model | Dose (mg/kg, i.p.) | Outcome Measure | Result |
| RIM6 | 25, 40, 60 | Thermal Hyperalgesia | Significant antinociceptive effects |
| RIM6 | 40 | Thermal Hyperalgesia | Maximal antihyperalgesic effect |
| ASI | 40, 60 | Thermal Hyperalgesia | Significant increase in withdrawal latency |
| ASI | 40 | Thermal Hyperalgesia | Maximal antihyperalgesic effects |
| RIM6 & ASI | 40 (twice daily for 2 weeks) | Thermal Hyperalgesia | Long-lasting antinociceptive effects, superior to pregabalin[2][4] |
Note: Specific ED50 values for BD-1063 in these models were not provided in the search results.
Neuropathic & Inflammatory Pain Models
This compound [1]
| Pain Model | Species | Outcome Measure | Result |
| Capsaicin-induced Pain | Mice | Antinociception | Demonstrated antinociceptive properties |
| Partial Sciatic Nerve Ligation | Mice | Antinociception | Demonstrated antinociceptive properties |
Note: Specific quantitative data such as ED50 values or percentage of pain reduction for this compound were not available in the provided search results.
BD-1063: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats [5][6]
| Dose (mg/kg, s.c.) | Outcome Measure | Result | |---|---|---|---| | 17.8 (in combination with Quercetin) | Antihyperalgesia & Antiallodynia | Potentiated the antinociceptive effect of quercetin (B1663063) |
Experimental Protocols
Capsaicin-Induced Pain Model (General Protocol)
This model induces acute neurogenic inflammation and thermal hyperalgesia, primarily mediated by the activation of TRPV1 receptors on nociceptive sensory neurons.
-
Animals: Male CD-1 mice are typically used.
-
Acclimation: Animals are acclimated to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Baseline thermal sensitivity is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
-
Capsaicin (B1668287) Injection: A solution of capsaicin (typically 1 µg in 20 µL of a vehicle solution) is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before or after the capsaicin injection.
-
Post-Capsaicin Measurement: Thermal hyperalgesia is assessed at various time points after capsaicin injection by measuring the paw withdrawal latency to the radiant heat source.
-
Data Analysis: The antinociceptive effect is calculated as the percentage of reversal of capsaicin-induced thermal hyperalgesia.
Partial Sciatic Nerve Ligation (PSNL) Model (General Protocol)[7][8][9][10][11]
This model of neuropathic pain involves the creation of a partial nerve injury, leading to persistent mechanical allodynia and thermal hyperalgesia.
-
Animals: Male mice or rats are commonly used.
-
Surgery: Under anesthesia, the sciatic nerve of one leg is exposed. A tight ligation is placed around approximately one-third to one-half of the dorsal portion of the nerve.
-
Post-operative Recovery: Animals are allowed to recover for a period (typically 7-14 days) to allow for the development of neuropathic pain symptoms.
-
Baseline Measurement: Baseline mechanical sensitivity is assessed using von Frey filaments, and thermal sensitivity is measured using a plantar test.
-
Drug Administration: this compound or vehicle is administered (e.g., orally) to the animals.
-
Post-Drug Measurement: Mechanical allodynia and thermal hyperalgesia are reassessed at various time points after drug administration.
-
Data Analysis: The efficacy of the compound is determined by the elevation in the paw withdrawal threshold to mechanical stimuli or the increase in paw withdrawal latency to thermal stimuli.
Fibromyalgia-like Pain Models (RIM6 and ASI) for BD-1063[2][12]
Reserpine-Induced Myalgia (RIM6) Model
-
Induction: Female ICR-CD1 mice receive six subcutaneous injections of reserpine (B192253) (1 mg/kg) over a two-week period.
-
Pain Assessment: Thermal hyperalgesia is evaluated using the plantar test.
Acidic Saline Injection (ASI) Model
-
Induction: Mice receive two intramuscular injections of acidic saline (pH 4.0) into the gastrocnemius muscle, spaced five days apart.
-
Pain Assessment: Thermal hyperalgesia is measured using the plantar test.
Drug Administration and Behavioral Testing for both models:
-
Acute Dose-Response: BD-1063 (15, 20, 25, 40, or 60 mg/kg, i.p.) is administered, and thermal sensitivity is assessed before and 30 minutes after injection.
-
Repeated Treatment: BD-1063 (40 mg/kg, i.p., twice daily) or pregabalin (B1679071) (20 mg/kg, i.p., once daily) is administered for two weeks. Thermal hyperalgesia is monitored weekly.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for sigma-1 receptor antagonists in pain modulation and a general experimental workflow for preclinical pain studies.
Caption: Proposed mechanism of action for σ1R antagonists in pain.
Caption: General experimental workflow for preclinical pain studies.
Discussion and Future Directions
Both this compound and BD-1063 show considerable promise as sigma-1 receptor antagonists for the treatment of pain. BD-1063 has been more extensively characterized in models of nociplastic pain, demonstrating robust and long-lasting efficacy. The available data for this compound indicates its potential in neuropathic and inflammatory pain, but a more detailed public disclosure of its quantitative efficacy in various pain models would be highly beneficial for the research community to fully assess its therapeutic potential in comparison to other σ1R antagonists.
Future head-to-head comparative studies in standardized pain models are warranted to directly compare the potency, efficacy, and pharmacokinetic/pharmacodynamic profiles of these two compounds. Such studies would be invaluable for guiding the selection of the most promising candidates for clinical development.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Sigma-1 Receptor Antagonists: EST64454 Hydrochloride vs. NE-100
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent sigma-1 receptor (S1R) antagonists: EST64454 hydrochloride and NE-100. The objective is to offer an evidence-based comparison of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to Sigma-1 Receptor Antagonists
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways, making it a compelling target for therapeutic intervention in a range of disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. S1R antagonists are compounds that bind to this receptor and inhibit its activity, thereby holding promise for the treatment of these conditions.
This compound is a novel, selective S1R antagonist that has been investigated as a clinical candidate for pain management.[1][2] NE-100 is a well-established and widely used selective S1R antagonist that has been instrumental as a pharmacological tool for studying the functions of the S1R and has shown potential antipsychotic activity.[3][4][5]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and NE-100, providing a basis for their comparison.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | This compound | NE-100 | Reference(s) |
| Sigma-1 (S1R) Binding Affinity (Ki) | 22 nM | 1.03 ± 0.01 nM | [1],[4] |
| Sigma-2 (S2R) Binding Affinity (Ki) | >10,000 nM | >211 nM (>205-fold selective for S1R) | [1],[4] |
| Selectivity (S2R Ki / S1R Ki) | >454-fold | >205-fold | [1],[4] |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and may have been determined under slightly different experimental conditions.
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | This compound (Rat) | This compound (Mouse) | NE-100 (Rat) | Reference(s) |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) | [1],[5] |
| Dose | 10 mg/kg | 10 mg/kg | Not specified in available data | [1] |
| Cmax | 771 ng/mL | 1178 ng/mL | Not available | [1] |
| Tmax | Not specified | <1 hour | Not available | [1] |
| t1/2 (half-life) | 3.4 hours | <1 hour | Not available | [1] |
| AUC0-∞ | 1431 ng·h/mL | 2645 ng·h/mL | Not available | [1] |
| Oral Bioavailability (F%) | 69% | 60% | Orally active | [1],[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for the experiments cited in this guide.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the sigma-1 receptor by a non-radiolabeled test compound (EST64454 or NE-100).
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist)
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human S1R.
-
Test Compounds: this compound and NE-100 at various concentrations.
-
Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a final volume of 1 mL of assay buffer, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
Sigma-1 receptor antagonists exert their effects by binding to the S1R and preventing its chaperone activity. The S1R is involved in modulating intracellular calcium signaling, regulating ion channels, and influencing other signaling pathways related to cell survival and stress response.
Comparative Discussion
Binding Affinity and Selectivity:
NE-100 exhibits a significantly higher binding affinity for the sigma-1 receptor (Ki ≈ 1 nM) compared to this compound (Ki = 22 nM).[1][4] This suggests that NE-100 is a more potent binder to the S1R in in vitro settings. Both compounds demonstrate high selectivity for the S1R over the S2R, a critical feature for minimizing off-target effects related to S2R modulation.[1][4]
Pharmacokinetics:
This compound has been characterized with favorable oral bioavailability in both rats (69%) and mice (60%), indicating good absorption after oral administration.[1] While specific pharmacokinetic parameters for NE-100 are less readily available in the public domain, it is known to be orally active.[5] The pharmacokinetic profile of EST64454 suggests its potential for in vivo studies and clinical development.
Therapeutic Potential and Applications:
This compound has been specifically advanced as a clinical candidate for pain management, with preclinical data supporting its efficacy in pain models.[1][2] This focused development path suggests a therapeutic application in analgesia.
NE-100, on the other hand, has been extensively used as a research tool to elucidate the physiological and pathophysiological roles of the S1R. Its potential antipsychotic properties have also been noted, although it has not been clinically developed for this indication.[3][5]
Logical Relationship and Selection Criteria
The choice between this compound and NE-100 will largely depend on the specific research question and experimental design.
Conclusion
Both this compound and NE-100 are valuable selective sigma-1 receptor antagonists. NE-100 stands out for its high in vitro potency and its long-standing use as a benchmark research tool. This compound, while having a slightly lower in vitro affinity, presents a promising profile with good oral bioavailability and a clear developmental trajectory for pain therapeutics. The selection of one over the other should be guided by the specific experimental needs, with NE-100 being an excellent choice for fundamental research and in vitro studies requiring high potency, and EST64454 being a relevant option for in vivo pain studies and research with a translational focus.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NE-100 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
EST64454 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
EST64454 hydrochloride is a selective, orally active antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders, most notably pain.[1] Its efficacy as a potential therapeutic agent is intrinsically linked to its selectivity for the σ₁ receptor over other potential biological targets. This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, supported by available experimental data, to offer a clear perspective on its off-target binding profile.
Summary of Receptor Binding Affinity
The selectivity of a drug candidate is a critical determinant of its safety and therapeutic window. A highly selective compound minimizes the risk of adverse effects stemming from interactions with unintended receptors. This compound has demonstrated a high degree of selectivity for the σ₁ receptor.
| Target Receptor | Ligand/Compound | Kᵢ (nM) | Fold Selectivity (vs. σ₁) | Reference |
| Sigma-1 (σ₁) Receptor | EST64454 | 22 | - | [1] |
| Sigma-2 (σ₂) Receptor | EST64454 | >10,000 | >454-fold | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
As the data indicates, this compound exhibits a significantly higher affinity for the σ₁ receptor compared to the σ₂ receptor, with a selectivity ratio exceeding 450-fold. This high selectivity is a promising characteristic for a therapeutic candidate targeting the σ₁ receptor.
Further preliminary in vitro assessments have explored the potential for pharmacokinetic drug-drug interactions. These studies indicate a low potential for cytochrome P450 (CYP) inhibition (IC₅₀ between 100 and 1000 µM) and no significant CYP induction at concentrations up to 50 µM. Additionally, this compound was not found to be a substrate for P-glycoprotein (P-gp), and inhibition of P-gp was only observed at a high concentration of 200 µM.
Experimental Protocols
The determination of the binding affinity of this compound to the sigma-1 and sigma-2 receptors was conducted using radioligand binding assays. A detailed methodology for such an experiment is outlined below.
Radioligand Binding Assay for σ₁ and σ₂ Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for the human sigma-1 and sigma-2 receptors.
Materials:
-
Test Compound: this compound
-
Radioligand for σ₁: [³H]-(+)-pentazocine
-
Radioligand for σ₂: [³H]-di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a selective σ₁ ligand to block binding to σ₁ sites.
-
Receptor Source: Membranes from cells recombinantly expressing human sigma-1 or sigma-2 receptors.
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Non-specific Binding Control: Haloperidol (a high-affinity sigma ligand)
-
Scintillation Counter and Scintillation Fluid
-
Glass Fiber Filters
Workflow:
References
Unveiling the Antagonist Profile of EST64454 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antagonist activity of EST64454 hydrochloride against other known sigma-1 receptor (σ1R) antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial in vivo pain models, and visualizes the underlying signaling pathways to objectively evaluate the performance of this compound.
Executive Summary
This compound is a selective and orally active antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in a variety of cellular functions, including the modulation of pain signaling. This guide presents a comparative analysis of this compound with two other well-characterized σ1R antagonists: BD-1063 and S1RA (E-52862). The data presented herein confirms the potent antagonist activity of this compound at the σ1R and highlights its potential as a therapeutic agent for pain management. While direct head-to-head in vivo comparative studies are limited, this guide consolidates the available data to facilitate an informed evaluation.
Comparative Analysis of Antagonist Activity
The primary measure of a compound's binding affinity to a receptor is its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for this compound and its comparators.
| Compound | Target Receptor | Ki (nM) | Species | Reference |
| This compound | Sigma-1 | 22 | - | [1] |
| BD-1063 | Sigma-1 | 9 ± 1 | - | |
| BD-1063 | Sigma-1 | 4.43 | - | [2] |
| S1RA (E-52862) | Sigma-1 | 17.0 ± 7.0 | Human | [3] |
Note: Variations in Ki values for the same compound can arise from different experimental conditions and assay methodologies.
In addition to binding affinity, the half-maximal inhibitory concentration (IC50) from functional assays provides insight into a compound's ability to inhibit a biological process. The available IC50 data is presented below. It is important to note that the IC50 values for this compound are from cytochrome P450 inhibition assays and do not directly measure its antagonist activity at the σ1R, while the IC50 for S1RA is for its off-target activity at the 5-HT2B receptor.
| Compound | Assay | IC50 | Reference |
| This compound | CYP Inhibition | 100 - 1000 µM | [4] |
| S1RA (E-52862) | 5-HT2B receptor functional assay | 4700 nM | [2] |
In Vivo Efficacy in Preclinical Pain Models
This compound has demonstrated antinociceptive properties in the following models:
-
Capsaicin-induced pain model: This model induces inflammatory pain and is used to assess the efficacy of analgesics against this type of pain.
-
Partial sciatic nerve ligation (pSNL) model: This is a widely used model of neuropathic pain.
BD-1063 has shown efficacy in various pain models, including:
-
Fibromyalgia-like mouse models: Demonstrating its potential in nociplastic pain conditions.[5]
-
Neuropathic pain models: Effective in alleviating pain behaviors associated with nerve injury.[5]
S1RA (E-52862) has been extensively studied and has shown analgesic effects in:
-
Diabetic neuropathy pain models: Indicating its potential for treating this common complication of diabetes.
-
Various other neuropathic pain models: Demonstrating broad efficacy against pain arising from nerve damage.[6]
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Model
This surgical model is used to induce chronic neuropathic pain in rodents, mimicking symptoms of human neuropathic pain conditions.
Objective: To create a consistent and reproducible model of neuropathic pain for the evaluation of analgesic compounds.
Procedure:
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: A small incision is made on the lateral aspect of the thigh to expose the sciatic nerve.
-
Ligation: The dorsal third of the sciatic nerve is carefully isolated and tightly ligated with a suture (e.g., 8-0 silk). Care is taken not to sever the nerve.
-
Closure: The muscle and skin layers are sutured to close the incision.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Several days after surgery, animals develop hypersensitivity to mechanical and thermal stimuli, which can be quantified using tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia). The test compound or vehicle is administered, and changes in pain thresholds are measured.
Capsaicin-Induced Pain Model
This model is used to study acute inflammatory pain and the mechanisms of peripheral sensitization.
Objective: To induce a transient inflammatory pain state to screen for potential analgesic agents.
Procedure:
-
Acclimatization: Animals are habituated to the testing environment and equipment.
-
Capsaicin (B1668287) Injection: A solution of capsaicin is injected into the plantar surface of the hind paw of the animal.
-
Nociceptive Behavior Measurement: Immediately following the injection, the animal will exhibit pain-related behaviors such as licking, flinching, and lifting of the injected paw. The duration of these behaviors is recorded for a set period.
-
Compound Administration: The test compound or vehicle is typically administered prior to the capsaicin injection to assess its ability to prevent or reduce the pain response.
Visualizing the Mechanism of Action
To understand the antagonist activity of this compound, it is essential to visualize the signaling pathway of the sigma-1 receptor and the experimental workflow for its evaluation.
Caption: Sigma-1 Receptor Antagonist Signaling Pathway.
Caption: In Vivo Experimental Workflow for Analgesic Testing.
References
- 1. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Sigma-1 Receptor Antagonists for Researchers
A comprehensive guide to the performance and experimental validation of leading Sigma-1 receptor antagonists, offering researchers and drug development professionals a detailed comparative analysis.
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer.[1][2] Antagonists of this receptor have shown considerable potential in preclinical and clinical studies, driving the development of novel chemical entities with high affinity and selectivity. This guide provides a head-to-head comparison of prominent S1R antagonists, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Performance Comparison of Sigma-1 Receptor Antagonists
The efficacy and utility of a Sigma-1 receptor antagonist are determined by its binding affinity (Ki) for the S1R, its selectivity over the Sigma-2 receptor (S2R) and other off-target proteins, and its pharmacokinetic profile. The following tables summarize these key quantitative parameters for a selection of widely studied and novel S1R antagonists.
Table 1: Binding Affinity and Selectivity
This table presents the inhibitory constant (Ki) values for various antagonists at the Sigma-1 and Sigma-2 receptors, along with their selectivity ratio. A higher selectivity ratio indicates a more specific interaction with the Sigma-1 receptor, which is a desirable characteristic to minimize off-target effects.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) | Reference |
| S1RA (E-52862 / MR309) | 17.0 ± 7.0 | >1000 | >58 | [3][4] |
| BD-1047 | - | - | - | [3] |
| BD-1063 | 4.43 | - | - | [3] |
| Haloperidol | 2.8 | - | - | [5] |
| CM304 | 0.684 | 388 | 567 | [6] |
| [18F]FTC-146 | 0.0025 | 364 | 145600 | [5] |
| PW507 | - | - | High | [7] |
| SI 1/28 | 6.1 | 2583 | 423 | [8] |
| WQ 1 | pKi 10.85 | pKi 6.53 | 20893 | [3] |
| Compound 3 (from Novel Dioxane Derivatives) | - | - | 63096 | [9] |
Table 2: Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters for selected S1R antagonists. These parameters are crucial for determining the dosing regimen and predicting the in vivo efficacy of a compound.
| Compound | Administration Route | Half-life (t1/2) | Bioavailability (F) | Brain Penetration | Reference | |---|---|---|---|---| | S1RA (E-52862 / MR309) | Oral | Compatible with once-a-day dosing | - | Occupancy of 59-74% at 200mg BID |[10][11] | | PW507 | Oral | - | 26% | B/P ratio ≥ 14 |[7] | | Compound 10 (Triazole-based) | - | - | - | Excellent blood-brain barrier permeability in rats |[12] |
Key Experimental Protocols
Accurate characterization of Sigma-1 receptor antagonists relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two fundamental assays.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-(+)-pentazocine (specific activity ~34 Ci/mmol)[13]
-
Non-specific binding control: Haloperidol (10 µM)[13]
-
Membrane preparation: Guinea pig brain membranes or cell lines expressing S1R (e.g., MDA-MB-468 cells)[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[14]
-
Test compound: Serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M)[14]
-
96-well plates
-
Scintillation counter and scintillation cocktail
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)[13]
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reaction Mixture: In each well (final volume of 100-200 µL), add the assay buffer, a fixed concentration of [3H]-(+)-pentazocine (e.g., 1.0 - 3.0 nM), and the membrane preparation (e.g., 0.4 mg/mL protein).[14]
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add 10 µM haloperidol.[13]
-
For competition wells, add the corresponding dilution of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[13]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Functional Assay: Antagonism of Agonist-Induced Behavioral Response
This in vivo assay helps to functionally characterize a compound as a Sigma-1 receptor antagonist by assessing its ability to block the effects of a known S1R agonist. One established model is the attenuation of dystonic reactions induced by the S1R agonist DTG in rats.[5]
Materials:
-
Test Animals: Male Sprague-Dawley rats.
-
S1R Agonist: 1,3-di(2-tolyl)guanidine (DTG).[5]
-
Test Compound (Antagonist): To be administered prior to the agonist.
-
Vehicle control.
-
Microinjection apparatus for administration into the red nucleus.
Procedure:
-
Animal Preparation: Anesthetize the rats and stereotaxically implant a guide cannula aimed at the red nucleus. Allow for a recovery period.
-
Drug Administration:
-
Administer the test compound (potential antagonist) or vehicle via the appropriate route (e.g., intraperitoneally).
-
After a predetermined pretreatment time, microinject DTG into the red nucleus.
-
-
Behavioral Observation: Observe the rats for the occurrence and severity of dystonic postures (e.g., torticollis).
-
Data Analysis: Compare the incidence and intensity of dystonia in the group pretreated with the test compound to the vehicle control group. A significant reduction in agonist-induced dystonia indicates an antagonistic effect at the Sigma-1 receptor.
Visualizing Mechanisms and Workflows
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor, upon ligand binding, translocates from the mitochondria-associated ER membrane to other cellular compartments where it modulates the activity of various ion channels and signaling proteins.[1] Antagonists are thought to interfere with this process, thereby influencing downstream cellular events.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Guide to the In Vitro and In Vivo Specificity of EST64454 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo specificity of EST64454 hydrochloride, a selective sigma-1 receptor antagonist, with other alternative compounds. The information is compiled from preclinical research data to assist in the evaluation of this compound for pain management research.
Introduction to this compound
This compound is a novel, orally active, and selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone implicated in the modulation of pain signaling pathways. Its development as a potential therapeutic for pain management necessitates a thorough understanding of its specificity to ensure on-target efficacy and minimize off-target effects. This guide compares this compound with other well-characterized sigma-1 receptor antagonists: S1RA (E-52862), BD-1063, and NE-100.
In Vitro Specificity Comparison
The in vitro specificity of a compound is a critical determinant of its potential for off-target effects. The following tables summarize the binding affinities and selectivity profiles of this compound and its alternatives.
Sigma-1 Receptor Binding Affinity
| Compound | Ki (nM) for Sigma-1 Receptor |
| This compound | 22 [1] |
| S1RA (E-52862) | 17.0 ± 7.0 |
| BD-1063 | 9 ± 1 |
| NE-100 | 0.86 |
Selectivity Profile
A key aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, ion channels, and enzymes.
| Compound | Selectivity over Sigma-2 Receptor | Selectivity over other Receptors/Targets |
| This compound | >450-fold (Ki > 10,000 nM) | Low potential for CYP inhibition (IC50: 100-1000 µM) and P-glycoprotein interaction. [2] |
| S1RA (E-52862) | >58-fold (Ki > 1000 nM) | Selective against a panel of 170 other receptors, enzymes, transporters, and ion channels (Ki > 1 µM). Moderate affinity for 5-HT2B receptor (Ki = 328 nM).[3][4] |
| BD-1063 | >49-fold[5] | ≥100-fold selective over opioid, PCP, muscarinic, dopamine (B1211576) (D1, D2), adrenergic (α1, α2, β), and serotonin (B10506) (5-HT1, 5-HT2) receptors. |
| NE-100 | >55-fold | >6000-fold selectivity over D1, D2, 5-HT1A, 5-HT2, and PCP receptors. |
In Vivo Specificity and Efficacy Comparison
In vivo studies in animal models of pain provide crucial information about a compound's therapeutic potential and its effects in a complex biological system.
| Compound | Animal Model | Route of Administration | Key Findings | Reference |
| This compound | Capsaicin-induced pain (mice), Partial sciatic nerve ligation (mice) | Oral (p.o.) | Demonstrated antinociceptive properties. | [6] |
| S1RA (E-52862) | Neuropathic pain (rats) | Intraperitoneal (i.p.) | Attenuated mechanical and cold hypersensitivity. | [3] |
| BD-1063 | Ethanol (B145695) self-administration (rats) | Subcutaneous (s.c.) | Reduced ethanol intake and reinforcement. | [7] |
| NE-100 | Phencyclidine (PCP)-induced cognitive dysfunction (rats) | Oral (p.o.) | Improved cognitive impairment. | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Sigma-1 Receptor Signaling Pathway in Pain Modulation
Caption: Sigma-1 receptor signaling in pain and the antagonistic action of EST64454 HCl.
Experimental Workflow for In Vitro Specificity Testing
Caption: Workflow for determining in vitro binding affinity and selectivity.
Experimental Protocols
In Vitro Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound to the sigma-1 receptor.
-
Membrane Preparation: Guinea pig brain or cells expressing the sigma-1 receptor are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in an assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound or alternatives).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with a cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Pain Models
The following are brief descriptions of common preclinical pain models used to evaluate the efficacy of sigma-1 receptor antagonists.
-
Capsaicin-Induced Pain Model: This model assesses nociceptive pain. Capsaicin, an irritant, is injected into the paw of a rodent, inducing pain behaviors such as licking and flinching. The reduction in these behaviors following drug administration indicates analgesic activity.
-
Partial Sciatic Nerve Ligation (PSNL) Model: This is a model of neuropathic pain. The sciatic nerve is partially ligated, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). The ability of a compound to reverse these sensory changes is a measure of its efficacy in treating neuropathic pain.
Conclusion
This compound demonstrates high affinity and selectivity for the sigma-1 receptor in vitro, with a profile comparable to or exceeding that of other established sigma-1 receptor antagonists. Its selectivity over the sigma-2 receptor and its low potential for interaction with cytochrome P450 enzymes suggest a favorable safety profile. In vivo studies have confirmed its antinociceptive effects in relevant pain models. This comprehensive specificity profile supports the continued investigation of this compound as a promising therapeutic candidate for the treatment of pain. Researchers are encouraged to consider these comparative data when designing future preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary in Vitro Assessment of the Potential of EST64454, a Sigma-1 Receptor Antagonist, for Pharmacokinetic Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BD1063 - Wikipedia [en.wikipedia.org]
- 6. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Superior Aqueous Solubility of EST64454 Over E-52862: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the aqueous solubility of two sigma-1 receptor antagonists, EST64454 and E-52862, for researchers, scientists, and professionals in drug development. The data presented herein demonstrates the significantly improved solubility profile of EST64454, a critical attribute for a clinical candidate.
Executive Summary
EST64454, a novel sigma-1 receptor antagonist, has been characterized as having outstanding aqueous solubility, a feature that is expected to classify it as a Biopharmaceutics Classification System (BCS) Class I compound.[1] This high solubility represents a significant advancement over the earlier sigma-1 receptor antagonist, E-52862, for which aqueous solubility is limited and highly dependent on formulation and experimental conditions. This guide summarizes the available solubility data, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Comparative Solubility Data
The following table summarizes the available aqueous solubility data for EST64454 and E-52862. It is important to note that a direct head-to-head comparison of the two compounds under identical experimental conditions is not publicly available. The data for EST64454 is qualitative, emphasizing its high solubility, while the data for E-52862 is quantitative but variable, reflecting its challenging solubility profile.
| Compound | Solubility Profile | Reported Aqueous Solubility | Experimental Conditions |
| EST64454 | High | Described as "outstanding aqueous solubility" and "very high thermodynamic solubility"[1] | Not specified in available literature |
| E-52862 | Low to Variable | ~0.16 mg/mL | In a 1:5 solution of DMF:PBS (pH 7.2)[2] |
| ≥ 2.5 mg/mL | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline | ||
| 110 mg/mL | In PBS with the aid of sonication[3] |
Physicochemical Properties
A comparison of key physicochemical properties provides further insight into the solubility differences between the two compounds.
| Property | EST64454 | E-52862 |
| Molecular Weight | 364.17 | 337.18 |
| XLogP | 1.43 | 3.36 |
| Topological Polar Surface Area | 50.08 Ų | 39 Ų |
| Hydrogen Bond Acceptors | 5 | 3 |
| Hydrogen Bond Donors | 0 | 0 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[4][5]
The lower XLogP value for EST64454 suggests a more favorable partition coefficient for aqueous solubility compared to E-52862.
Experimental Protocols for Solubility Assessment
The determination of aqueous solubility is a critical step in drug discovery and development. The two most common methods are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rank compounds. It measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution (e.g., 1-5 µL) to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of DMSO is typically kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: The plate is shaken for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Separation of Undissolved Compound: The plate is centrifuged or filtered to remove any precipitated compound.
-
Quantification: The concentration of the compound in the supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" for solubility determination as it measures the equilibrium solubility of a solid compound in a saturated solution.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method (e.g., HPLC-UV).
Experimental Workflow
The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The available evidence strongly indicates that EST64454 possesses significantly improved aqueous solubility compared to E-52862. This enhanced solubility is a critical advantage for a drug candidate, as it can lead to better oral bioavailability and a more straightforward formulation development process. While quantitative data for EST64454's solubility is not publicly available, the qualitative descriptions of "outstanding" and "very high" solubility, coupled with its classification as a potential BCS Class I drug, underscore its superiority in this key physicochemical property over the earlier compound E-52862. Further studies with direct, quantitative comparisons would be beneficial to precisely define the magnitude of this improvement.
References
- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E-52862 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. EST64454 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Proper Disposal of EST64454 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of EST64454 hydrochloride, a sigma-1 receptor antagonist. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adherence to proper disposal protocols for all laboratory chemicals is a critical aspect of responsible research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly during disposal, should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.
Key Compound Properties for Disposal Consideration
A summary of the relevant properties of this compound is provided in the table below. This information is crucial for assessing the appropriate disposal route and for understanding the material's characteristics.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₃ClF₂N₄O₂ | [1] |
| Molecular Weight | 400.85 g/mol | [1] |
| CAS Number | 1950569-11-5 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Physical State | Solid | |
| Solubility | Soluble in aqueous solutions |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a multi-step process that prioritizes safety and environmental responsibility. This protocol is based on general guidelines for the disposal of non-hazardous laboratory chemicals and hydrochloride salts.
Segregation and Collection:
Collect all waste containing this compound, including unused solids, solutions, contaminated labware (such as pipette tips and vials), and spill cleanup materials, in a designated and clearly labeled waste container. The container must be chemically compatible with the waste and have a secure, leak-proof lid. Do not mix this waste with incompatible chemicals.
Neutralization of Aqueous Waste:
As EST64454 is a hydrochloride salt, aqueous solutions will be acidic. Neutralization is a key step to ensure the waste is safe for disposal. This procedure should be performed in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Preparation: Place the container with the acidic waste solution in a larger secondary containment vessel to prevent spills. Have a calibrated pH meter or pH indicator strips readily available.
-
Addition of Base: Slowly and in small increments, add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the waste solution while stirring gently.
-
Monitoring the Reaction: Observe for any effervescence (fizzing), which indicates a neutralization reaction is occurring. Control the rate of addition of the base to prevent excessive foaming or heat generation.
-
pH Adjustment: Periodically check the pH of the solution. Continue to add the base until the pH is within a neutral range, typically between 6.0 and 8.0.
-
Final Labeling: Once neutralized, securely cap the container and label it as "Neutralized this compound waste" along with the final pH.
Disposal of Solid Waste:
Unused solid this compound should be collected in a labeled hazardous waste container. For trace amounts of solid waste, consult with your institution's Environmental Health and Safety (EHS) department for appropriate disposal procedures, which may include disposal as regular laboratory trash if deemed non-hazardous.
Container Management:
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water). The first rinsate should be collected and disposed of as chemical waste, undergoing the neutralization process if necessary. After triple-rinsing and allowing the container to dry, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.
Final Disposal:
The neutralized aqueous waste and any collected solid waste should be disposed of through your institution's official chemical waste disposal program. Always follow the specific guidelines and procedures established by your organization's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EST64454 Hydrochloride
For researchers and scientists at the forefront of drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for EST64454 hydrochloride, a selective sigma-1 receptor antagonist. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adhering to best practices in laboratory safety is crucial for protecting personnel and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
Even when working with non-hazardous-classified substances, a proactive approach to safety minimizes risk and fosters a secure research environment. The following personal protective equipment is recommended as a standard for handling this compound and other research chemicals in a laboratory setting.
| Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as preparing stock solutions, safety goggles are recommended.[1] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[1] It is good practice to double-glove when handling powdered substances. Gloves should be inspected for tears or degradation before use and changed immediately if contaminated.[1][2] |
| Body Protection | A standard laboratory coat should be worn at all times to protect clothing and skin from potential contamination.[3][4] |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile, non-hazardous powders in a well-ventilated area. If weighing out large quantities or if dust generation is a concern, a NIOSH-approved N95 respirator may be used. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe and efficient handling of research compounds. The following diagram and protocol outline a step-by-step process for working with this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Handling and Solution Preparation
This protocol provides a general guideline for the safe handling of this compound powder and the preparation of a stock solution.
-
Preparation and Precaution :
-
Before beginning, review the Safety Data Sheet (SDS) for this compound.
-
Ensure the work area, typically a chemical fume hood or a designated bench space with good ventilation, is clean and uncluttered.
-
Assemble all necessary materials: this compound, appropriate solvent (e.g., DMSO, water), calibrated balance, weigh paper or boat, spatula, vortex mixer, and appropriate glassware.
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.
-
-
Weighing the Compound :
-
Place a clean weigh paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.
-
Record the exact weight of the compound.
-
Close the primary container of this compound securely.
-
-
Solution Preparation :
-
Carefully transfer the weighed powder into an appropriately sized vial or tube.
-
Add the desired volume of solvent to the vial.
-
Cap the vial securely and mix the solution using a vortex mixer or by gentle agitation until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Procedure :
-
Clean the spatula and any non-disposable equipment used.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
-
Disposal Plan
As this compound is not classified as a hazardous substance, its disposal is more straightforward than that of hazardous materials. However, it is imperative to adhere to local and institutional regulations.[5][6]
-
Solid Waste : Unused this compound powder and any contaminated disposable materials (e.g., weigh paper, gloves, paper towels) should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste.[7]
-
Liquid Waste : Small quantities of dilute solutions may be eligible for drain disposal with copious amounts of water, depending on local regulations.[5][8] However, it is best practice to collect all chemical waste, including solutions, in a designated non-hazardous liquid waste container for proper disposal by your institution's environmental health and safety (EHS) office.
-
Empty Containers : Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as non-hazardous liquid waste. After rinsing, the container can typically be disposed of in the regular trash, after defacing the label.[6]
By following these guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their scientific pursuits. Always consult your institution's specific safety protocols and EHS office for guidance.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
